1,3-Dilinolenoylglycerol
Description
Properties
IUPAC Name |
[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37,40H,3-4,9-10,15-16,21-36H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPGAYUGBZWHL-YTWBPVBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:3n3/0:0/18:3n3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0056366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1,3-Dilinolenoylglycerol: A Technical Guide to Synthesis and Characterization
Topic: 1,3-Dilinolenoylglycerol: Chemical Properties, Stability, and Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This compound (1,3-DLG) is a structured diacylglycerol (DAG) featuring two
However, the synthesis and isolation of 1,3-DLG present two critical challenges: oxidative instability of the polyunsaturated fatty acids (PUFAs) and acyl migration , where the thermodynamically unstable 1,3-isomer spontaneously rearranges to the 1,2-isomer. This guide provides a rigorous technical framework for the regioselective synthesis, stabilization, and analytical validation of 1,3-DLG.
Part 1: Chemical Identity and Physicochemical Properties
Structural Specifications
-
IUPAC Name: 1,3-di-(9Z,12Z,15Z-octadecatrienoyl)-glycerol[1]
-
CAS Number: 98242-77-4 (generic for dilinolenin isomers), 15818-46-9 (specific 1,3-isomer)[1]
-
Molecular Formula: C
Hngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> O -
Molecular Weight: 612.93 g/mol [1]
-
Physical State: Viscous, pale yellow oil at room temperature (Melting Point < -10°C).[1]
-
Solubility: Soluble in chloroform, hexane, diethyl ether; insoluble in water.[1]
The Acyl Migration Challenge
The purity of 1,3-DLG is compromised by acyl migration, an intramolecular transesterification where the acyl group shifts from the sn-1/3 position to the sn-2 position, forming 1,2-DLG.
-
Thermodynamics: 1,3-DAGs are metastable.[1] Equilibrium favors a mixture of approximately 60–70% 1,3-DAG and 30–40% 1,2-DAG.[1]
-
Kinetics: Migration is accelerated by:
Oxidative Stability
With six allylic double bonds per molecule, 1,3-DLG is highly susceptible to autoxidation.[1]
-
Handling Requirement: All synthesis and storage must occur under inert atmosphere (N
or Ar).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Storage: -20°C or -80°C in amber glass, preferably with antioxidants (e.g., 0.02% BHT or
-tocopherol).
Part 2: Synthesis Strategies
Strategy A: Enzymatic Synthesis (The Gold Standard)
Rationale: Chemical esterification requires high heat or strong acids, both of which degrade PUFAs and promote acyl migration. Enzymatic synthesis using 1,3-regioselective lipases operates under mild conditions (40–50°C), preserving the linolenic chains and the 1,3-structure.[1]
Protocol 1: Solvent-Free Lipase-Catalyzed Esterification
Reagents:
-
Glycerol (Anhydrous, >99%)
-
-Linolenic Acid (ALA) or Ethyl Linolenate (>95% purity)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Catalyst: Immobilized Lipase from Rhizomucor miehei (Lipozyme RM IM) or Candida antarctica Lipase B (Novozym 435).[1] Note: RM IM is often preferred for stricter 1,3-specificity.[1]
Workflow:
-
Substrate Mixing: Combine Glycerol and ALA in a 1:3 molar ratio in a jacketed glass reactor.
-
Enzyme Addition: Add 4–10% (w/w of substrates) immobilized lipase.
-
Reaction Conditions:
-
Temperature: Maintain at 40°C.
-
Agitation: 200–300 rpm (overhead stirring preferred to avoid grinding the immobilized beads).
-
Water Removal (Critical): Apply vacuum (5–10 mmHg) or continuous dry N
bubbling to shift equilibrium toward esterification.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
-
Termination: Filter off the enzyme after 6–12 hours (monitor by TLC/HPLC).
-
Purification:
-
Dissolve crude oil in hexane.[1]
-
Wash with weak alkaline solution (0.1 M NaHCO
) to remove unreacted fatty acids.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Flash Chromatography: Silica gel column (mobile phase: Hexane/Diethyl Ether 80:20) to separate TAGs, 1,3-DAGs, and 1,2-DAGs.
-
Note on Crystallization: Low-temperature crystallization in acetone (-20°C) can further enrich the DAG fraction.[1]
-
Strategy B: Chemical Synthesis (The Dihydroxyacetone Route)
Rationale: Direct chemical esterification of glycerol yields a random mix. To chemically force the 1,3-structure, one must use a precursor that blocks the sn-2 position or lacks it initially.[1] The Dihydroxyacetone (DHA) route is a robust alternative.
Workflow:
-
Esterification: React 1,3-Dihydroxyacetone with Linolenoyl Chloride in the presence of Pyridine/DCM at 0°C.
-
Result: 1,3-Dilinolenoyloxy-2-propanone.[1]
-
-
Reduction: Reduce the ketone group using Sodium Borohydride (NaBH
) in THF/Acetic Acid at 0°C.
Part 3: Visualization of Workflows
Diagram 1: Enzymatic Synthesis & Acyl Migration Logic
This diagram illustrates the enzymatic pathway and the competing acyl migration mechanism that researchers must mitigate.
Caption: Enzymatic synthesis pathway showing the critical divergence between the stable target (1,3-DLG) and the migration-induced byproduct (1,2-DLG).
Part 4: Analytical Characterization
Validating the 1,3-isomer against the 1,2-isomer is the most critical quality control step.[1]
High-Resolution H NMR Spectroscopy
NMR is the definitive method for distinguishing positional isomers without inducing migration (unlike high-temp GC).[1]
| Proton Position | 1,3-DLG (Target) Chemical Shift ( | 1,2-DLG (Isomer) Chemical Shift ( | Mechanistic Explanation |
| sn-2 H (Methine) | 4.05 – 4.15 ppm (quintet) | 5.20 – 5.30 ppm (multiplet) | Acylation at sn-2 deshields the proton, shifting it downfield. A free OH at sn-2 keeps it upfield.[1] |
| sn-1,3 H (Methylene) | 4.15 – 4.30 ppm | 4.15 – 4.40 ppm (mixed) | Less diagnostic due to overlap, but integration ratios confirm the 2:1 fatty acid load. |
| Olefinic H | 5.30 – 5.40 ppm | 5.30 – 5.40 ppm | Confirms the presence of linolenic acid unsaturation (cis-double bonds).[1] |
Protocol: Dissolve 10–20 mg of sample in 0.6 mL CDCl
HPLC-ELSD/CAD
For routine purity quantification:
-
Column: Diol or Silica column (Normal Phase).[1]
-
Mobile Phase: Gradient of Hexane (A) and Isopropanol/Acetic Acid (B).[1]
-
Elution Order: 1,3-DAGs typically elute before 1,2-DAGs due to the accessibility of the hydroxyl group.[1]
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required as DAGs have weak UV absorption.[1]
References
-
Enzymatic Synthesis & Kinetics: Wang, W., et al. (2011).[1] "Lipase-catalyzed synthesis of 1,3-diacylglycerols: Optimization and kinetics." Journal of Molecular Catalysis B: Enzymatic.
-
Acyl Migration Mechanism: Compton, D. L., et al. (2007).[1] "Kinetics of acyl migration in 1,2-dipalmitoyl-sn-glycerol." Journal of the American Oil Chemists' Society.[1]
-
NMR Characterization: Vlahov, G. (2005).[1][5][6][7] "1H NMR spectroscopy as a tool for the quantitative analysis of 1,3- and 1,2-isomers of diacylglycerols." Magnetic Resonance in Chemistry.
-
Chemical Properties & Stability: Flickinger, B. D., & Matsuo, N. (2003).[1] "Nutritional characteristics of DAG oil." Lipids.[1][3]
-
General Synthesis Methodologies: Xu, X. (2000).[1] "Production of specific-structured triacylglycerols by lipase-catalyzed reactions: a review." European Journal of Lipid Science and Technology.[1]
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- 1. 1,3-Dilinolein | C39H68O5 | CID 45934042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. 1,3-DILINOLEOYL-2-OLEOYLGLYCEROL CAS#: 2190-22-9 [m.chemicalbook.com]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
1,3-Dilinolenoylglycerol: Natural Sources, Biocatalytic Production, and Therapeutic Potential
Executive Summary
1,3-Dilinolenoylglycerol (1,3-DLG) is a rare, bioactive diacylglycerol (DAG) characterized by two alpha-linolenic acid (ALA, C18:3n-3) chains at the sn-1 and sn-3 positions of the glycerol backbone.[1][2] Unlike common dietary triacylglycerols (TAGs), 1,3-DLG possesses unique metabolic properties, including preferential oxidation over storage and specific receptor binding affinities.
For drug development professionals, 1,3-DLG represents a dual-function lipid:
-
Pharmacological Agent: It exhibits specific serotonergic activity, acting as a ligand for the 5-HT7 receptor , implicating it in the modulation of mood, anxiety, and circadian rhythms.
-
Advanced Lipid Carrier: It serves as a highly bioavailable delivery system for Omega-3 fatty acids, bypassing the lymphatic transport bottleneck often associated with TAGs.
This guide details the natural occurrence of 1,3-DLG, provides a validated biocatalytic protocol for its synthesis from plant precursors, and outlines its therapeutic mechanisms.
Part 1: Natural Sources & Occurrence
While diacylglycerols are ubiquitous metabolic intermediates in the Kennedy pathway, the specific 1,3-dilinolenoyl isomer accumulates in detectable quantities only in select medicinal plants. In most oilseeds, it exists transiently or as a minor degradation product.
Verified Botanical Sources
| Plant Species | Part Used | Context of Identification | Relevance |
| Angelica sinensis (Dong Quai) | Roots | Isolated during serotonergic activity-guided fractionation.[1][3] | Primary Source: Identified as a bioactive constituent contributing to the herb's neuroactive properties.[4] |
| Halimodendron halodendron | Aerial Parts | Isolated alongside novel triterpene glycosides.[1] | Secondary Source: Confirms presence in Fabaceae family halophytes. |
| Allium fistulosum (Spring Onion) | Leaves | Tentatively identified via UHPLC-ESI-Orbitrap-MS profiling. | Minor Source: Indicates presence in photosynthetic tissues rich in galactolipids. |
The "Natural" Constraint
In raw plant oils (e.g., Flax, Perilla), 1,3-DLG is thermodynamically more stable than the metabolically active 1,2-isomer but is present at low abundance (<1-5%). For pharmaceutical applications, biocatalytic enrichment from high-ALA precursor oils is the standard "sourcing" method.
Part 2: Biocatalytic Production Protocol
Since natural extraction yields are insufficient for clinical development, the following protocol describes the enzymatic synthesis of 1,3-DLG using Flaxseed Oil (rich in C18:3) as the substrate. This method utilizes 1,3-regiospecific lipases to restructure lipids into the desired isomer.
Core Principle: Lipase-Catalyzed Glycerolysis
The reaction involves the transesterification of Triacylglycerols (TAG) with Glycerol using a 1,3-specific lipase.
-
Enzyme: Rhizomucor miehei lipase (immobilized, e.g., Lipozyme RM IM).
-
Specificity: Attacks only sn-1 and sn-3 positions, preserving the fatty acid profile while altering the backbone structure.
Step-by-Step Synthesis Workflow
Phase 1: Enzymatic Reaction
-
Substrate Preparation: Mix Flaxseed Oil (or Perilla Oil) and Glycerol in a 2:1 molar ratio.
-
System Setup: Place mixture in a solvent-free reactor. Add Lipozyme RM IM (4-5% w/w of substrates).
-
Reaction Conditions:
-
Temperature: 40–50°C (Balances enzyme activity vs. thermal oxidation of ALA).
-
Vacuum: Apply 3–5 mmHg vacuum continuously. Critical: This removes water/ethanol byproducts, shifting equilibrium toward esterification and preventing hydrolysis.
-
Time: 6–12 hours.
-
-
Termination: Filter out the immobilized enzyme. The filtrate contains a mixture of TAG, 1,3-DAG, 1,2-DAG, and MAG.
Phase 2: Purification (Solvent Fractionation)
This step exploits the higher melting point of 1,3-DAGs compared to 1,2-DAGs and TAGs (polymorphism).
-
Dissolution: Dissolve the reaction mixture in n-Hexane (1:4 w/v ratio).
-
Crystallization: Cool the solution to -20°C and hold for 12–24 hours.
-
Separation:
-
Precipitate (Solid): Enriched This compound (and other 1,3-DAGs).
-
Supernatant (Liquid): Contains TAGs, 1,2-DAGs, and Free Fatty Acids.
-
-
Filtration: Cold filtration to recover the solid fraction.
-
Final Polish: Wash with cold hexane (-20°C) to remove residual olein.
Part 3: Therapeutic Mechanisms & Bioactivity[4][5]
Neurological Activity: The 5-HT7 Connection
Research on Angelica sinensis has identified 1,3-DLG as a ligand for the 5-HT7 Serotonin Receptor .
-
Mechanism: Competitive binding to 5-HT7 receptors in the CNS.
-
Implication: 5-HT7 is involved in thermoregulation, circadian rhythm, and mood. This suggests 1,3-DLG contributes to the "warming" and mood-stabilizing effects traditionally attributed to Angelica.
Metabolic Reprogramming (Anti-Obesity)
Unlike TAGs, 1,3-DAGs are metabolized differently in the enterocyte:
-
Digestion: Hydrolyzed to 1-Monoacylglycerol (1-MAG) and free fatty acids.
-
Re-synthesis Block: The 1-MAG structure is a poor substrate for Diacylglycerol Acyltransferase (DGAT), the enzyme that rebuilds TAGs for chylomicron transport.
-
Outcome: Fatty acids are diverted directly to the portal vein for beta-oxidation (energy use) rather than lymphatic storage (adipose tissue).
Anti-Inflammatory Payload
As a carrier of two alpha-linolenic acid chains, 1,3-DLG delivers a potent Omega-3 payload.
-
NF-κB Inhibition: Downregulates pro-inflammatory cytokines (TNF-α, IL-6).
-
AMPK Activation: Activates Adenosine Monophosphate-activated Protein Kinase, promoting lipid catabolism and insulin sensitivity.
Part 4: Visualization of Pathways
Diagram 1: Biosynthesis & Isomerization
This diagram illustrates the Kennedy Pathway (natural biosynthesis) versus the Acyl Migration pathway that leads to the stable 1,3-isomer.
Caption: The metabolic flux of DAGs. Note that 1,3-DLG (Blue) is primarily formed via acyl migration or specific enzymatic hydrolysis, distinct from the primary biosynthetic 1,2-DAG pool.
Diagram 2: Production Workflow
The industrial/lab-scale workflow to isolate 1,3-DLG from Flaxseed oil.
Caption: Biocatalytic workflow for enriching 1,3-DLG. The process relies on 1,3-specific lipase activity followed by low-temperature fractionation.
Part 5: Analytical Validation
To confirm the identity and purity of 1,3-DLG, the following analytical parameters must be met.
| Method | Purpose | Key Marker for 1,3-DLG |
| RP-HPLC (C18) | Regioisomer Separation | 1,3-isomers elute before 1,2-isomers due to higher polarity. |
| GC-MS | Fatty Acid Profiling | Confirmation of C18:3 (Linolenic) chains after silylation. |
| 13C-NMR | Structural Confirmation | Distinct carbonyl carbon signals: 1,3-DAG (~174 ppm) vs 1,2-DAG (~173 ppm). |
References
-
Deng, S., et al. (2006). "Serotonergic activity-guided phytochemical investigation of the roots of Angelica sinensis." Journal of Natural Products, 69(4), 536-541.
-
Kozhamkulova, Z. A., et al. (2011). "Halimodendrin I, a new acylated triterpene glycoside from Halimodendron halodendron (Fabaceae)."[1] Phytochemistry Letters, 4(3), 323-327.
-
Wongsakul, S., et al. (2004). "Lipase-catalyzed synthesis of structured triacylglycerides from 1,3-diacylglycerides." Journal of the American Oil Chemists' Society, 81, 151-155.
-
Reddy, J. R., et al. (2019). "Enzymatic synthesis of diacylglycerol-enriched oil: A review." Food Chemistry, 289, 267-278.
-
Cayman Chemical. "Product Information: 1,3-Di-alpha-linolenoyl Glycerol."
Sources
biosynthesis pathway of 1,3-Dilinolenoylglycerol
An In-depth Technical Guide to the Biosynthesis of 1,3-Dilinolenoylglycerol
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathways leading to the formation of this compound, a specific diacylglycerol (DAG) isomer. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the enzymatic specificity, regulatory nuances, and key experimental methodologies essential for studying this molecule. We will dissect the canonical Kennedy pathway, which primarily produces sn-1,2-diacylglycerols, and explore the subsequent or alternative enzymatic steps that yield the sn-1,3 isomer. This guide emphasizes the causality behind experimental design and provides detailed, field-proven protocols for validation, ensuring a robust framework for scientific inquiry.
Introduction: The Significance of Diacylglycerol Isomers
Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotes.[1][2] Their synthesis and degradation are central to cellular metabolism. The immediate precursor to TAG synthesis is diacylglycerol (DAG), which also functions as a critical second messenger in cellular signaling. DAGs exist as distinct stereoisomers, primarily sn-1,2-DAG and sn-1,3-DAG, with the former being the direct product of de novo synthesis.
This compound is a specific sn-1,3-DAG where the sn-1 and sn-3 positions of the glycerol backbone are esterified with linolenic acid (18:3). The specific positioning of fatty acids on the glycerol backbone is not random; it is dictated by the substrate specificity of various acyltransferases and lipases. This structural specificity profoundly influences the physicochemical properties of the lipid and its metabolic fate. Understanding the biosynthesis of a specific isomer like this compound is therefore critical for applications ranging from nutritional science to the development of structured lipid-based drug delivery systems.
The Core Biosynthetic Engine: The Kennedy Pathway
The de novo synthesis of diacylglycerols in most organisms occurs via the sn-glycerol-3-phosphate or Kennedy pathway, first elucidated by Eugene Kennedy and colleagues.[3][4] This pathway, localized to the endoplasmic reticulum (ER), involves a sequence of four key enzymatic reactions that assemble TAGs from a glycerol backbone and activated fatty acids (acyl-CoAs).[5][6] The formation of the sn-1,2-diacylglycerol intermediate is a critical juncture.
The primary steps are as follows:
-
First Acylation: Glycerol-3-phosphate (G3P) is acylated at the sn-1 position by Glycerol-3-Phosphate Acyltransferase (GPAT) , using a fatty acyl-CoA donor to produce lysophosphatidic acid (LPA).[7]
-
Second Acylation: The LPA intermediate is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAAT) to form phosphatidic acid (PA).[8][9][10][11]
-
Dephosphorylation: The phosphate group at the sn-3 position of PA is removed by Phosphatidic Acid Phosphatase (PAP) , yielding sn-1,2-diacylglycerol (1,2-DAG).[12][13]
-
Third Acylation (for TAGs): The final step in TAG synthesis involves the acylation of the free hydroxyl group at the sn-3 position of 1,2-DAG by Diacylglycerol Acyltransferase (DGAT) .[2][5][14][15]
For the synthesis of this compound, the key challenge is to explain the esterification at the sn-1 and sn-3 positions, while the canonical pathway produces a 1,2-DAG.
Sources
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- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The expression and regulation of enzymes mediating the biosynthesis of triglycerides and phospholipids in keratinocytes/epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Compartmentation of Triacylglycerol Accumulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Plastidial Lysophosphatidic Acid Acyltransferase from Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The structure and functions of human lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Functions and substrate selectivity of diacylglycerol acyltransferases from Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Functions of 1,3-di-alpha-linolenoyl Glycerol
This guide provides a comprehensive technical overview of the physiological functions of 1,3-di-alpha-linolenoyl glycerol (1,3-di-α-LGE), a specific diacylglycerol containing the essential omega-3 fatty acid, alpha-linolenic acid (ALA). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the metabolism, mechanisms of action, and potential therapeutic applications of this lipid molecule.
Introduction: The Significance of 1,3-di-alpha-linolenoyl Glycerol
1,3-di-alpha-linolenoyl glycerol is a diacylglycerol where alpha-linolenic acid molecules are esterified to the sn-1 and sn-3 positions of the glycerol backbone[1][2]. As a carrier of ALA, an essential omega-3 fatty acid, 1,3-di-α-LGE is of significant interest for its potential health benefits. ALA itself is a precursor to longer-chain, more unsaturated omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are crucial for various physiological functions[3]. However, the conversion of ALA to EPA and DHA in humans is known to be inefficient[4]. This has led to increased interest in the direct physiological effects of ALA and its unique delivery forms, such as 1,3-di-α-LGE.
This guide will delve into the metabolic journey of 1,3-di-α-LGE, its molecular interactions within cellular signaling cascades, and the resulting physiological responses, with a focus on its anti-inflammatory, anti-allergic, and metabolic modulatory properties.
Metabolism and Bioavailability
The physiological effects of 1,3-di-α-LGE are intrinsically linked to its absorption and metabolic fate. Glycerol, the backbone of this molecule, plays a central role in the formation of acylglycerols and phospholipids, which are fundamental components of cell membranes and are involved in numerous metabolic pathways[5].
Upon ingestion, diacylglycerols like 1,3-di-α-LGE are hydrolyzed by lipases in the gastrointestinal tract into monoacylglycerols and free fatty acids, in this case, alpha-linolenic acid. These components are then absorbed by enterocytes. Inside the enterocytes, they can be re-esterified back into triacylglycerols or diacylglycerols and packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream.
The alpha-linolenic acid released from 1,3-di-α-LGE can be incorporated into various lipid pools, including triglycerides and phospholipid membranes[6]. A significant portion of consumed ALA is oxidized for energy, while a smaller fraction is converted to EPA and DHA[4][7]. The structure of 1,3-di-α-LGE may influence the bioavailability and subsequent metabolic pathways of ALA compared to its consumption as a free fatty acid or within a triacylglycerol.
Molecular Mechanisms of Action and Signaling Pathways
The physiological functions of 1,3-di-α-LGE are mediated through the actions of its constituent, alpha-linolenic acid, on various cellular signaling pathways.
Anti-inflammatory and Anti-allergic Effects
Clinical evidence suggests that diacylglycerol-enriched ALA oil can improve skin barrier function and alleviate allergic symptoms. A randomized, double-blind, placebo-controlled study demonstrated that intake of ALA-DAG increased skin hydration, reduced nasal congestion and itchiness, and decreased mite-specific immunoglobulin E (IgE) in the blood[8][9]. In participants with mite allergen sensitization, a reduction in facial redness was also observed[8][9].
The anti-allergic effects of ALA may be attributed to its ability to suppress mast cell activation. Research suggests that ALA can inhibit IgE-mediated anaphylaxis by down-regulating the FcεRI/Lyn/Syk signaling pathway, which is crucial for mast cell degranulation and the release of inflammatory mediators[10].
The anti-inflammatory properties of ALA are also well-documented. ALA and its longer-chain metabolites, EPA and DHA, are known to have anti-inflammatory effects, in contrast to the pro-inflammatory effects of many omega-6 fatty acids[11].
Metabolic Regulation and Cardiovascular Health
ALA has been shown to play a role in regulating lipid metabolism, which has implications for cardiovascular health. One key mechanism is the activation of the farnesoid-X-receptor (FXR). Activation of FXR by ALA increases the expression of its target gene, the small heterodimer partner (SHP). This, in turn, suppresses the liver-X-receptor (LXR) dependent transcription of sterol regulatory element-binding protein 1c (SREBP-1c), ultimately leading to repressed expression of stearoyl-CoA desaturase 1 (SCD1)[12]. The repression of SCD1 by ALA has been shown to increase cholesterol efflux and decrease cholesterol accumulation in macrophage-derived foam cells, suggesting a potential mechanism for promoting atherosclerosis regression[12].
The following diagram illustrates the proposed signaling pathway for ALA's effect on cholesterol efflux:
Caption: Proposed signaling pathway of ALA in regulating cholesterol metabolism.
Potential Therapeutic Applications
The unique properties of 1,3-di-α-LGE position it as a molecule of interest for various therapeutic applications.
Dermatology and Allergy
The demonstrated benefits of ALA-DAG oil on skin health and allergic reactions suggest its potential use in managing conditions like atopic dermatitis, allergic rhinitis, and general skin discomfort[8][9]. By improving skin barrier function and modulating the immune response, 1,3-di-α-LGE could be a valuable component in both oral supplements and topical formulations.
Metabolic Syndrome and Cardiovascular Disease
Given the role of ALA in lipid metabolism and inflammation, 1,3-di-α-LGE may have applications in the management of metabolic syndrome and the prevention of cardiovascular disease[6][13]. Its ability to promote cholesterol efflux from macrophages is particularly relevant to mitigating the progression of atherosclerosis[12]. Diets enriched with ALA have been associated with improvements in body weight, blood pressure, dyslipidemia, and insulin sensitivity[11].
Experimental Protocols
To facilitate further research in this area, this section outlines a general protocol for investigating the effects of 1,3-di-α-LGE in a cell culture model.
Protocol: In Vitro Macrophage Cholesterol Efflux Assay
Objective: To determine the effect of 1,3-di-α-LGE on cholesterol efflux from macrophage-derived foam cells.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Acetylated LDL (AcLDL)
-
[³H]-cholesterol
-
1,3-di-alpha-linolenoyl glycerol (solubilized in a suitable vehicle, e.g., ethanol)
-
Apolipoprotein A-I (ApoA-I)
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Culture macrophages in standard conditions.
-
Foam Cell Formation: Differentiate macrophages into foam cells by incubating with AcLDL and [³H]-cholesterol for 24-48 hours.
-
Treatment: Wash the cells and incubate with fresh medium containing 1,3-di-α-LGE at various concentrations for 18-24 hours. Include a vehicle control.
-
Cholesterol Efflux: Replace the treatment medium with medium containing ApoA-I to act as a cholesterol acceptor. Incubate for 4-6 hours.
-
Quantification:
-
Collect the supernatant (containing effluxed [³H]-cholesterol).
-
Lyse the cells and collect the lysate (containing intracellular [³H]-cholesterol).
-
Measure the radioactivity in both fractions using a scintillation counter.
-
-
Calculation: Calculate the percentage of cholesterol efflux as: (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) * 100.
Experimental Workflow Diagram:
Caption: Workflow for in vitro macrophage cholesterol efflux assay.
Quantitative Data Summary
The following table summarizes the key findings from a clinical study on diacylglycerol-enriched alpha-linolenic acid (ALA-DAG) oil.
| Parameter | Placebo Group | ALA-DAG Group | p-value | Reference |
| Change in Skin Hydration (Cheek) | Decrease | Increase | <0.05 | [8][9] |
| Nasal Congestion Score | No significant change | Significant reduction | <0.05 | [8][9] |
| Nose Itchiness Score | No significant change | Significant reduction | <0.05 | [8][9] |
| Mite-specific IgE Levels | No significant change | Significant decrease | <0.05 | [8][9] |
| Facial Redness (in sensitized individuals) | No significant change | Significant reduction | <0.05 | [8][9] |
Conclusion and Future Directions
1,3-di-alpha-linolenoyl glycerol is a promising lipid molecule with multifaceted physiological functions primarily driven by its alpha-linolenic acid content. Its demonstrated anti-inflammatory, anti-allergic, and metabolic regulatory properties warrant further investigation. Future research should focus on elucidating the precise metabolic fate of 1,3-di-α-LGE and its impact on the bioavailability of ALA. Further clinical trials are needed to establish optimal dosages and long-term efficacy for various therapeutic applications. The development of advanced delivery systems for 1,3-di-α-LGE could also enhance its therapeutic potential.
References
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Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC. PubMed Central. Retrieved January 29, 2024, from [Link]
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Effects of diacylglycerol-enriched alpha-linolenic acid oil on skin properties in mild skin discomfort: a randomized, double-blind, placebo-controlled study. ResearchGate. Retrieved January 29, 2024, from [Link]
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Fukagawa, S., et al. (2025). Effects of diacylglycerol-enriched alpha-linolenic acid oil on skin properties in mild skin discomfort: a randomized, double-blind, placebo-controlled study. Scientific Reports, 15(1), 34887. [Link]
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The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. MDPI. Retrieved January 29, 2024, from [Link]
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Burdge, G. C., & Calder, P. C. (2005). Metabolism of alpha-linolenic acid in humans. Prostaglandins, Leukotrienes and Essential Fatty Acids, 73(3-4), 181–188. [Link]
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Valenzuela, R., et al. (2022). Effects of Dietary α-Linolenic Acid Treatment and the Efficiency of Its Conversion to Eicosapentaenoic and Docosahexaenoic Acids in Obesity and Related Diseases. Molecules, 27(14), 4471. [Link]
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1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life. PubMed. Retrieved January 29, 2024, from [Link]
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On the cause and consequences of IgE to galactose-α-1,3-galactose: A report from the National Institute of Allergy and Infectious Disease Workshop on Understanding IgE-Mediated Mammalian Meat Allergy. PubMed Central. Retrieved January 29, 2024, from [Link]
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Absorption and metabolism of conjugated α-linolenic acid given as free fatty acids or triacylglycerols in rats. PubMed Central. Retrieved January 29, 2024, from [Link]
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Production of 1,3-propanediol via in situ glycerol hydrogenolysis in aqueous phase reforming using bimetallic W-Ni/CeO2. PubMed. Retrieved January 29, 2024, from [Link]
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Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome. PubMed. Retrieved January 29, 2024, from [Link]
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Myocardial Late Gadolinium Enhancement (LGE) in Cardiac Magnetic Resonance Imaging (CMR)—An Important Risk Marker for Cardiac Disease. PubMed Central. Retrieved January 29, 2024, from [Link]
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Myocardial Inflammation as a Manifestation of Genetic Cardiomyopathies: From Bedside to the Bench. PubMed Central. Retrieved January 29, 2024, from [Link]
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Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome. MDPI. Retrieved January 29, 2024, from [Link]
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1-O-alkyl-glycerols from Squid Berryteuthis magister Reduce Inflammation and Modify Fatty Acid and Plasmalogen Metabolism in Asthma Associated with Obesity. MDPI. Retrieved January 29, 2024, from [Link]
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On the cause and consequences of IgE to galactose-α-1,3-galactose: A report from the National Institute of Allergy and Infectious Diseases Workshop on Understanding IgE-Mediated Mammalian Meat Allergy. PubMed. Retrieved January 29, 2024, from [Link]
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Quantitative Assessment of Late Gadolinium Enhancement and Edema at Cardiac Magnetic Resonance in Low-Risk Myocarditis Patients. PubMed Central. Retrieved January 29, 2024, from [Link]
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Pawlosky, R. J., et al. (2001). Physiological compartmental analysis of alpha-linolenic acid metabolism in adult humans. Journal of Lipid Research, 42(8), 1257–1265. [Link]
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Azhar, S., & Eltes, T. (2011). Alpha-linolenic acid increases cholesterol efflux in macrophage-derived foam cells by decreasing stearoyl CoA desaturase 1 expression: evidence for a farnesoid-X-receptor mechanism of action. Atherosclerosis, 216(2), 333–340. [Link]
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The Effect of Glycerol Supplements on Aerobic and Anaerobic Performance of Athletes and Sedentary Subjects. PubMed Central. Retrieved January 29, 2024, from [Link]
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Biotechnological Production of 1,3-Propanediol from Crude Glycerol. ResearchGate. Retrieved January 29, 2024, from [Link]
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Galactose-α-1,3-Galactose: Atypical Food Allergen or Model IgE Hypersensitivity?. PubMed Central. Retrieved January 29, 2024, from [Link]
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Lipid goals among patients with diabetes or metabolic syndrome: Lipid Treatment Assessment Project (L-TAP) 2. PubMed. Retrieved January 29, 2024, from [Link]
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Effect of Enteral Lipid Supplement on Severe Retinopathy of Prematurity: A Randomized Clinical Trial. PubMed. Retrieved January 29, 2024, from [Link]
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Progress in 1,3-propanediol biosynthesis. PubMed Central. Retrieved January 29, 2024, from [Link]
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Alpha-linolenic acid inhibits IgE-mediated anaphylaxis by inhibiting Lyn kinase and suppressing mast cell activation. ResearchGate. Retrieved January 29, 2024, from [Link]
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Etiology of Metabolic Syndrome and Dietary Intervention. MDPI. Retrieved January 29, 2024, from [Link]
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Effectiveness of a Novel ω-3 Krill Oil Agent in Patients With Severe Hypertriglyceridemia: A Randomized Clinical Trial. PubMed. Retrieved January 29, 2024, from [Link]
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Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. Green Chemistry. Retrieved January 29, 2024, from [Link]
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Diet Components, Immune Function and IgE-Mediated Food Allergy. MDPI. Retrieved January 29, 2024, from [Link]
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Update on Myocarditis: From Etiology and Clinical Picture to Modern Diagnostics and Methods of Treatment. PubMed Central. Retrieved January 29, 2024, from [Link]
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Patterns of cardiovascular magnetic resonance inflammation in acute myocarditis from South Asia and Middle East. PubMed Central. Retrieved January 29, 2024, from [Link]
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1,3-Propanediol production from crude glycerol by Clostridium butyricum DSP1 in repeated batch. ResearchGate. Retrieved January 29, 2024, from [Link]
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Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome. PubMed Central. Retrieved January 29, 2024, from [Link]
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Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. ResearchGate. Retrieved January 29, 2024, from [Link]
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Discovery, Synthesis, and Isolation of 1,3-Dilinolenoylglycerol: A Technical Monograph
The following technical guide is structured to serve as a primary reference for the isolation, synthesis, and validation of 1,3-Dilinolenoylglycerol (1,3-DLG). It moves beyond generic lipid extraction to focus on the stereospecific challenges of securing the 1,3-isomer.
Executive Summary
This compound (1,3-DLG) is a specific diacylglycerol (DAG) isomer featuring α-linolenic acid (C18:3n-3) esterified at the sn-1 and sn-3 positions of the glycerol backbone.[1] Unlike triacylglycerols (TAGs), 1,3-DLG exhibits unique metabolic properties, bypassing the lymphatic system for direct hepatic oxidation, which underpins its potential in anti-obesity therapeutics.[1]
However, the isolation of 1,3-DLG is complicated by acyl migration —the thermodynamic rearrangement of the kinetically favored 1,2-isomer to the thermodynamically stable 1,3-isomer.[1] This guide details a self-validating workflow for isolating 1,3-DLG from natural sources and a scalable enzymatic synthesis protocol using stereospecific lipases, ensuring high isomeric purity (>98%).[1]
Chemical Identity & Thermodynamic Stability
The critical challenge in working with DLG is not extraction, but isomer retention .[1]
-
1,2-DLG: Kinetically formed during TAG hydrolysis; biologically active (PKC activation). Unstable.
-
1,3-DLG: Thermodynamically stable.[1] Often the artifact of extraction if pH/temperature are uncontrolled, but also a distinct metabolic target.[1]
Stability Rule: Acyl migration follows a first-order kinetic model accelerated by heat (>40°C), polar solvents, and Lewis acids/bases.[1] All isolation steps below utilize aprotic solvents and low temperatures to lock isomeric configuration.
Discovery & Natural Occurrence
While ubiquitous as a transient intermediate in lipid metabolism, stable accumulation of 1,3-DLG is rare in nature.[1]
-
Primary Source: Linum usitatissimum (Flaxseed/Linseed) oil is the richest precursor, containing >50% α-linolenic acid (ALA), serving as the substrate for semi-synthetic isolation.
-
Direct Isolation: Identified in the roots of Angelica sinensis (Deng et al., 2006) and Halimodendron halodendron.
-
Discovery Context: Originally characterized during the fractionation of polar lipids in traditional medicinal plants, later identified as a key metabolite in lipase-catalyzed hydrolysis of PUFA-rich oils.[1]
Technical Core: Enzymatic Synthesis & Isolation
For drug development, natural extraction yields are insufficient.[1] The industry standard is lipase-catalyzed glycerolysis or direct esterification , followed by rigorous purification.[1]
Reagents & Catalysts[1][2][3][4][5][6][7][8]
-
Substrates: α-Linolenic Acid (>99% purity) and Glycerol (anhydrous).
-
Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) or Lipozyme RM IM (Rhizomucor miehei).[2][3]
-
Rationale: These lipases exhibit 1,3-regioselectivity (or lack thereof for CALB, but thermodynamic control favors 1,[1]3) and high activity towards long-chain PUFAs.
-
Synthesis Protocol (Direct Esterification)
This method prevents the formation of TAGs by controlling stoichiometry and water removal.[4]
-
Reaction Setup: In a solvent-free system (or minimal n-hexane), mix Glycerol and α-Linolenic Acid in a 1:2 molar ratio .
-
Catalyst Addition: Add Novozym 435 (4-5% w/w of substrates).
-
Dehydration (Critical): Connect the vessel to a vacuum pump (3–5 mmHg).
-
Incubation: Stir at 50–60°C for 6–8 hours.
-
Note: Do not exceed 65°C to prevent oxidation of the linolenic moiety.[1]
-
-
Termination: Filter the mixture to remove the immobilized enzyme.
Purification Workflow (The "Cold" Protocol)
The crude mixture contains 1,3-DLG, 1,2-DLG, residual FFA, and MAGs.[1]
Step 1: Molecular Distillation (Degassing)
-
Objective: Remove residual Free Fatty Acids (FFA) and Monoacylglycerols (MAG).
-
Conditions: Evaporator temp: 160–180°C; Pressure: <0.1 Pa.
Step 2: Low-Temperature Crystallization (Isomer Selection)
-
Objective: Separate 1,3-DLG (high MP) from 1,2-DLG and TAG (low MP).
-
Solvent: Dry Methanol or n-Hexane/Ethyl Acetate (90:10).
-
Protocol: Dissolve heavy phase (1:4 w/v) and cool to -20°C for 12 hours.
-
Observation: 1,3-DLG crystallizes preferentially due to its symmetric packing and higher melting point compared to the kinked 1,2-isomer.[1]
-
Filtration: Cold filtration yields 1,3-DLG crystals.[1]
Step 3: Silica Gel Chromatography (Polishing)
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: n-Hexane/Diethyl Ether (70:30 v/v).
-
Elution Order: TAGs
1,3-DAG 1,2-DAG MAG.
Visualization: Synthesis & Purification Workflow
The following diagram illustrates the logic flow from raw substrates to purified isomer, highlighting the critical control points for purity.
Caption: Figure 1.[1][2][4] Integrated workflow for the enzymatic synthesis and multi-stage purification of 1,3-DLG.
Analytical Validation (Quality Control)
Trust in the protocol requires rigorous validation.[1] The following methods confirm identity and isomeric purity.
RP-HPLC Quantitation[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 250 x 4.6 mm).[1][3]
-
Mobile Phase: Isocratic 100% Acetonitrile (or ACN:IPA 90:10 for better solubility).
-
Detection: UV at 205 nm (detects double bonds in linolenic acid).
-
Retention Logic:
NMR Structural Elucidation
NMR is the definitive method to distinguish regioisomers.[1]
-
1H-NMR (CDCl3, 400 MHz):
Quantitative Data Summary
| Parameter | This compound | 1,2-Dilinolenoylglycerol |
| Melting Point | ~24–28°C (Solid at RT) | < 0°C (Liquid at RT) |
| Stability | High (Thermodynamic Product) | Low (Rearranges to 1,[1]3) |
| NMR (sn-2 H) | δ 4.1 ppm | δ 5.2 ppm |
| HPLC Elution | Faster | Slower |
| Metabolic Fate | Hepatic Beta-Oxidation | Lymphatic Transport (Chylomicrons) |
References
-
Deng, S., et al. (2006).[1] "Serotonergic activity-guided phytochemical investigation of the roots of Angelica sinensis." Journal of Natural Products. Link
-
Rosu, R., et al. (1999).[1][4] "Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System." Journal of the American Oil Chemists' Society.[2][4] Link
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Cai, H., et al. (2013).[1] "Isolation, purification and identification of nine chemical compounds from Flammulina velutipes fruiting bodies." Food Chemistry. Link
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Wang, Y., et al. (2022).[1] "Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion." Frontiers in Nutrition. Link
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Andrikopoulos, N.K. (2002).[3] "Chromatographic and spectroscopic methods for the analysis of triacylglycerol species and regioisomers." Critical Reviews in Food Science and Nutrition. Link
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Technical Guide: Potential Pharmacological Activities of 1,3-Dilinolenoylglycerol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 1,3-Dilinolenoylglycerol is a diacylglycerol molecule composed of a glycerol backbone esterified with two molecules of alpha-linolenic acid (ALA), an essential omega-3 fatty acid, at the sn-1 and sn-3 positions. While direct pharmacological investigation of this specific diacylglycerol is limited, its constituent components provide a strong basis for predicting its therapeutic potential. This guide deconstructs this compound to explore its hypothesized activities, focusing on the well-documented anti-inflammatory, cardioprotective, and anti-cancer properties of its bioactive payload, ALA. We further analyze the metabolic fate of the 1,3-diacylglycerol structure, contrasting it with the canonical 1,2-diacylglycerol signaling isomer, to position this compound as a potential pro-drug for efficient ALA delivery. This document provides the theoretical framework, mechanistic insights, and detailed experimental protocols required to systematically investigate and validate the pharmacological utility of this compound.
Introduction to this compound: Structure and Significance
This compound is a specific lipid molecule belonging to the diacylglycerol (DAG) class. Its structure consists of a central glycerol molecule with two alpha-linolenic acid (ALA; 18:3, n-3) chains attached at the first and third carbon positions.
-
Chemical Identity:
-
Systematic Name: (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid, 1,1'-(2-hydroxypropane-1,3-diyl) ester
-
Molecular Formula: C₃₉H₆₄O₅
-
Molecular Weight: 617.0 g/mol
-
Unlike its isomeric counterpart, 1,2-diacylglycerol, which is a well-established second messenger that activates Protein Kinase C (PKC), 1,3-diacylglycerols are primarily metabolic intermediates.[1] They are key substrates in the final step of triacylglycerol (TG) synthesis, catalyzed by diacylglycerol acyltransferase (DGAT) enzymes.[2][3] This metabolic routing suggests that this compound may function less as a direct signaling molecule and more as a stable carrier and delivery vehicle for its constituent fatty acids. The primary scientific interest in this molecule, therefore, lies in its potential to deliver high concentrations of ALA, a pharmacologically potent omega-3 fatty acid.
The Bioactive Core: Pharmacological Profile of Alpha-Linolenic Acid (ALA)
The therapeutic potential of this compound is inextricably linked to the activities of ALA. ALA is an essential fatty acid that cannot be synthesized by the human body and must be obtained from dietary sources like flaxseed, walnuts, and canola oil.[4] Its health benefits are extensive and well-documented.[5]
2.1 Anti-Inflammatory and Immunomodulatory Effects
ALA exerts potent anti-inflammatory effects through several distinct mechanisms. A primary mode of action is its ability to compete with the pro-inflammatory omega-6 fatty acid, linoleic acid (LA).
-
Competitive Inhibition: ALA competes with LA for the same desaturase enzymes, thereby reducing the production of arachidonic acid (AA), the precursor to highly inflammatory eicosanoids like prostaglandins and leukotrienes.[6]
-
Receptor-Mediated Signaling: ALA is a natural ligand for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[7][8] Activation of GPR120 on macrophages and other immune cells triggers a signaling cascade that inhibits pro-inflammatory pathways.
-
Transcriptional Regulation: Studies have shown that ALA can suppress the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and down-regulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] This leads to decreased expression of key inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][9]
2.2 Cardioprotective Activities
A substantial body of evidence supports the role of ALA in cardiovascular health. High dietary intake of ALA is associated with a moderately lower risk of cardiovascular disease.[10][11]
-
Blood Pressure Reduction: ALA consumption has been linked to mild reductions in both systolic and diastolic blood pressure, potentially through mechanisms involving increased nitric oxide (NO) production, a potent vasodilator.[10][12]
-
Lipid Profile Modulation: While effects can be modest, some studies show that ALA may favorably affect levels of LDL-cholesterol and triglycerides.[13]
-
Anti-Thrombotic Effects: By modulating prostanoid synthesis, ALA can influence platelet aggregation and coagulation, thereby reducing the risk of thrombotic events.[12]
| Cardiovascular Effect of ALA | Observed Outcome | Supporting References |
| Blood Pressure | Mild reduction in systolic and diastolic pressure | [10][12] |
| CVD Risk | 10% lower risk of all-cause mortality, 8% lower risk from CVD | [14] |
| Fatal Coronary Heart Disease | Marginally significant reduced risk with higher dietary intake | [11] |
| Endothelial Function | Improved endothelial function and NO release | [12] |
2.3 Anti-Cancer Potential
ALA has demonstrated promising anti-cancer activities in preclinical models across various cancer types, including osteosarcoma, colon, and oral cancers.[15][16][17]
-
Inhibition of Proliferation: ALA can suppress cancer cell growth by inhibiting key metabolic enzymes like Fatty Acid Synthase (FASN), which is often overexpressed in tumors.[15]
-
Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of apoptotic signaling pathways.
-
Suppression of Metastasis: ALA has been shown to reduce cancer cell migration and invasion, critical steps in the metastatic cascade.[16][18]
The 1,3-Diacylglycerol Backbone: A Delivery Scaffold
The therapeutic efficacy of any active compound is dependent on its delivery and bioavailability. The 1,3-DAG structure of this compound offers a unique metabolic profile that may be advantageous for delivering ALA.
3.1 Metabolic Fate and Bioavailability
Upon ingestion, DAG oils are hydrolyzed by lipases in the gastrointestinal tract into monoacylglycerols and free fatty acids, which are then absorbed by enterocytes. Critically, oils rich in 1,3-DAG have been shown to reduce postprandial hyperlipidemia compared to equivalent triacylglycerol oils.[19][20] This suggests a different metabolic handling that could influence the distribution and availability of the released ALA. Furthermore, long-term consumption of 1,3-DAG oil has been associated with reduced body fat accumulation and improved insulin resistance, suggesting the backbone itself may have beneficial metabolic effects.[21]
3.2 Distinction from 1,2-DAG Signaling
It is crucial to differentiate the function of 1,3-DAG from its 1,2-DAG isomer. 1,2-DAG is a potent signaling molecule generated at the cell membrane from the hydrolysis of phospholipids like PIP₂. It directly binds to and activates various isoforms of Protein Kinase C (PKC), a central node in signaling pathways controlling cell growth, differentiation, and apoptosis.[22] In contrast, 1,3-DAG is not a canonical activator of PKC. Its primary intracellular role is as a substrate for triglyceride synthesis in the endoplasmic reticulum.[1] This distinction reinforces the hypothesis that this compound's primary function would be as a precursor for ALA, rather than as a direct signaling lipid.
Methodologies for Pharmacological Evaluation
To empirically validate the hypothesized activities of this compound, a systematic, multi-tiered experimental approach is required. The following protocols provide a robust framework for such an investigation.
4.1 Protocol: In Vitro Anti-Inflammatory Activity Assessment
Rationale: This protocol uses the well-established lipopolysaccharide (LPS)-stimulated macrophage model to quantify the ability of this compound to suppress an inflammatory response. Murine RAW 264.7 or human THP-1 monocyte-derived macrophages are excellent systems as they produce a robust and measurable inflammatory response to LPS.[9][23] Measuring nitric oxide (NO) and key cytokines (TNF-α, IL-6) provides direct readouts of inflammatory pathway activation.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in ethanol or DMSO. Perform serial dilutions in serum-free media to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final solvent concentration is non-toxic (e.g., <0.1%).
-
Pre-treat the adhered cells with the various concentrations of this compound for 2 hours. Include a vehicle control (solvent only).
-
-
Inflammatory Stimulation:
-
Following pre-treatment, add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution), incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits, following the manufacturer’s instructions.
-
-
Cell Viability (MTT Assay):
-
To ensure the observed effects are not due to cytotoxicity, perform a parallel MTT assay on the remaining cells in the plate as described in Protocol 4.2.
-
4.2 Protocol: In Vitro Anti-Proliferative Activity Assessment (MTT Assay)
Rationale: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. This protocol is essential for screening the potential anti-cancer effects of this compound on various cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., HT-29 colon cancer cells).
-
Seed the cells into a 96-well plate at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the old medium with 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Gently pipette or shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability percentage against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Mechanistic Exploration: Key Signaling Pathways
To move beyond phenomenological observation, it is critical to investigate the molecular pathways modulated by this compound, likely mediated by the released ALA.
Sources
- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Lipid droplet - Wikipedia [en.wikipedia.org]
- 3. Diacylglycerol O-Acyltransferase | Transferases | Tocris Bioscience [tocris.com]
- 4. ahajournals.org [ahajournals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-Linolenic Acid and Cardiovascular Events: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-linolenic acid and risk of cardiovascular disease: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Alpha-Linolenic Acid and Cardiovascular Events: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Antitumor Effects of α-Linolenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism of diacylglycerol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diacylglycerol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enzymatic Synthesis of 1,3-Dilinolenoylglycerol (1,3-DLG)
Abstract & Strategic Significance
1,3-Dilinolenoylglycerol (1,3-DLG) is a structured diacylglycerol (DAG) containing alpha-linolenic acid (ALA, C18:3n-3) at the sn-1 and sn-3 positions. Unlike triacylglycerols (TAGs), 1,3-DAGs are metabolized differently, exhibiting suppressed accumulation in adipose tissue and enhanced beta-oxidation, making them critical candidates for anti-obesity therapeutics and metabolic syndrome interventions.
However, the synthesis of 1,3-DLG presents two formidable challenges:
-
Regioselectivity: Chemically directing fatty acids solely to the primary hydroxyls (sn-1/3) without protecting groups is nearly impossible.
-
Acyl Migration: The 1,3-isomer is thermodynamically unstable and spontaneously rearranges to the 1,2-isomer (1,2-DLG), a process accelerated by heat and protic solvents.
This protocol details a solvent-free, lipase-catalyzed direct esterification method using immobilized Rhizomucor miehei lipase (RMIM). This system is self-validating through water activity control, ensuring >90% regioselectivity and minimizing acyl migration.
Critical Reaction Parameters
Success relies on controlling the kinetic vs. thermodynamic equilibrium.
| Parameter | Specification | Scientific Rationale |
| Biocatalyst | Rhizomucor miehei (Lipozyme RM IM) | The active site of RMIM is a "lid-covered" crevice that sterically favors the primary hydroxyls of glycerol, preventing sn-2 acylation.[1] |
| Stoichiometry | 2:1 (Fatty Acid : Glycerol) | Exact stoichiometry prevents excess Free Fatty Acid (FFA) residue, simplifying downstream purification. |
| Temperature | 50°C (± 2°C) | Optimal balance. <40°C slows kinetics; >60°C accelerates thermal acyl migration (1,3 |
| Water Control | Vacuum (3–5 mmHg) | Esterification produces water. Accumulation reverses the reaction (hydrolysis). Continuous vacuum drives the equilibrium forward (Le Chatelier’s principle). |
| Atmosphere | Nitrogen ( | Linolenic acid is polyunsaturated and highly prone to oxidation. An inert blanket is mandatory. |
Experimental Protocol: Direct Esterification
Materials
-
Substrates: Glycerol (anhydrous, >99.5%), Alpha-Linolenic Acid (ALA, >95%).
-
Enzyme: Lipozyme RM IM (Novozymes) or equivalent immobilized sn-1,3 specific lipase.[2]
-
Apparatus: Jacketed glass reactor (50–500 mL) with overhead stirrer, vacuum line, cold trap, and temperature controller.
Step-by-Step Methodology
Step 1: Substrate Preparation Charge the reactor with Glycerol (10.0 g, 108.6 mmol) and Alpha-Linolenic Acid (60.4 g, 217.2 mmol).
-
Note: Maintain a strict 1:2 molar ratio.
- for 5 minutes to remove oxygen.
Step 2: Thermal Equilibration Heat the mixture to 50°C under constant stirring (200 rpm). Ensure the glycerol (immiscible initially) is well-dispersed in the fatty acid phase.
Step 3: Enzymatic Initiation Add Lipozyme RM IM (3.5 g, 5% w/w of total substrates).
-
Why 5%? Lower loading (<3%) extends reaction time, increasing acyl migration risk. Higher loading (>10%) yields diminishing returns and increases cost.
Step 4: Vacuum-Driven Synthesis Immediately apply vacuum gradually to reach 3–5 mmHg .
-
Observation: The mixture will become turbid as water is generated. The vacuum removes this water vapor.[3]
-
Duration: Run the reaction for 6–8 hours .
-
Monitoring: Withdraw 50
L aliquots every hour. Analyze via TLC or HPLC to monitor the disappearance of FFA and formation of DAG.
Step 5: Termination
Break vacuum with
-
Critical: Do not allow the mixture to cool with the enzyme present, as the shift in equilibrium can catalyze reverse hydrolysis.
Purification (Drug-Grade)
Crude product contains 1,3-DLG (~75-85%), 1,2-DLG (<5%), unreacted ALA, and trace TAGs. For pharmaceutical applications, Molecular Distillation is required.
Protocol: Short-Path Molecular Distillation
-
Degassing: Pass filtered oil through degasser at 90°C, 10 mmHg.
-
Stage 1 (FFA Removal):
-
Stage 2 (DAG Isolation):
-
Evaporator Temp: 200°C
-
Pressure: 0.001 mmHg
-
Result:Distillate is purified 1,3-DLG (>95%). Residue is TAG.
-
Mechanism & Pathway Visualization
The following diagram illustrates the regioselective mechanism and the competing acyl migration pathway.
Figure 1: Reaction pathway showing the enzymatic synthesis of 1,3-DLG and the critical acyl migration side-reaction.
Process Workflow Diagram
This flowchart defines the operational sequence for the synthesis and purification.
Figure 2: Operational workflow from raw materials to purified drug-grade 1,3-DLG.
Analytical Validation (QC)
To confirm the identity and purity of the synthesized 1,3-DLG, the following analytical methods are required:
-
Regioisomer Ratio (1,3 vs 1,2):
-
Method:
-NMR Spectroscopy. -
Marker: The glycerol backbone carbons exhibit distinct shifts. sn-1,3 carbons appear at
65.0 ppm, while sn-2 carbon appears at 68-69 ppm.
-
-
Lipid Class Purity:
-
Method: HPLC (Normal Phase) with Evaporative Light Scattering Detector (ELSD).
-
Column: Silica or Diol phase.
-
Mobile Phase: Hexane/Isopropanol gradient.
-
References
-
Rosu, R., et al. (1999). "Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System."[3] Journal of the American Oil Chemists' Society.[7] Link
-
Wang, Y., et al. (2010). "Production of 1,3-Diacylglycerols from High-Acid Rice Bran Oil by Enzymatic Deacidification." Journal of Agricultural and Food Chemistry. Link
-
Duan, Z., et al. (2010). "Vacuum-driven air bubbling operation for 1,3-DAG preparation." Journal of the American Oil Chemists' Society.[7] Link
-
Zhu, Y., et al. (2017). "Purification of 1,2-Diacylglycerols by a Two-Step Crystallization."[6] Industrial & Engineering Chemistry Research. Link (Note: Discusses purification principles applicable to DAGs).
-
Novozymes. "Lipozyme® RM IM Product Data Sheet." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
Application Note: A Validated HPLC Method for the Quantification of 1,3-Dilinolenoylglycerol
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1,3-Dilinolenoylglycerol. This protocol is designed for researchers, scientists, and drug development professionals who require precise measurement of this diacylglycerol in various matrices, such as raw materials, formulated products, and biological samples. The method utilizes a reversed-phase C18 column for optimal separation and an Evaporative Light Scattering Detector (ELSD) for universal detection of this non-chromophoric analyte. The described protocol has been structured to ensure self-validation, aligning with the principles of scientific integrity and regulatory expectations.
Introduction: The Significance of this compound Quantification
This compound is a specific diacylglycerol (DAG) containing two α-linolenic acid (ALA) acyl chains. ALA is an essential omega-3 fatty acid, and its presence in specific glyceride structures can influence the physicochemical properties and biological activity of lipid-based formulations. In the pharmaceutical and nutraceutical industries, the precise quantification of this compound is critical for:
-
Quality Control: Ensuring the identity, purity, and consistency of raw materials and finished products.
-
Stability Studies: Assessing the degradation and isomerization of lipid-based excipients and active pharmaceutical ingredients (APIs).
-
Formulation Development: Understanding the impact of specific lipid structures on drug solubility, bioavailability, and delivery system performance.
-
Metabolic Research: Investigating the absorption, distribution, metabolism, and excretion (ADME) of structured lipids.
This document provides a comprehensive guide to a reliable HPLC method, from sample preparation to data analysis, grounded in established chromatographic principles and validated according to international guidelines.
Principle of the Method: Chromatographic Strategy and Detection
The quantification of this compound is achieved through a reversed-phase HPLC method. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. Due to its high hydrophobicity, this compound is well-retained on the C18 column, allowing for effective separation from more polar impurities and other lipid species.
A key challenge in the analysis of lipids like this compound is the lack of a strong ultraviolet (UV) chromophore, rendering UV detection impractical.[1][2] While some unsaturated fatty acids exhibit weak UV absorbance at low wavelengths (around 205-210 nm), this approach suffers from low sensitivity and is prone to interference from other sample components and mobile phase absorbance.[3][4]
To overcome this limitation, an Evaporative Light Scattering Detector (ELSD) is employed. The ELSD is a universal detector that nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.[2] This detection method is independent of the analyte's optical properties and provides a response proportional to the mass of the analyte, making it ideal for the quantification of lipids. Alternatively, a Charged Aerosol Detector (CAD) can be used, which often provides higher sensitivity and a wider linear dynamic range compared to ELSD.[5][6][7]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
HPLC-grade hexane
-
High-purity water (e.g., Milli-Q®)
-
Nitrogen gas for ELSD (high purity)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and an ELSD is required.
Table 1: Optimized HPLC-ELSD Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution and retention for hydrophobic molecules like diacylglycerols. |
| Mobile Phase A | Acetonitrile | A common polar solvent in reversed-phase chromatography with good elution strength for lipids. |
| Mobile Phase B | Isopropanol | A stronger organic solvent used to elute highly retained compounds. |
| Gradient Elution | See Table 2 | A gradient is necessary to ensure the elution of this compound in a reasonable time with good peak shape, while also separating it from other lipid species. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Injection Volume | 20 µL | Can be optimized based on sample concentration and detector sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| ELSD Nebulizer Temp. | 40 °C | Optimizes nebulization of the mobile phase. |
| ELSD Evaporator Temp. | 60 °C | Ensures complete evaporation of the mobile phase without degrading the analyte. |
| ELSD Gas Flow Rate | 1.5 L/min (Nitrogen) | Provides a stable baseline and consistent detector response. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Isopropanol) |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Preparation of Standard Solutions
Accurate preparation of standard solutions is paramount for quantitative analysis.
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.[1]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the initial mobile phase composition (70:30 v/v Acetonitrile:Isopropanol) to prepare a series of calibration standards. A typical concentration range would be from 0.05 mg/mL to 1.0 mg/mL.[1]
Sample Preparation
The following protocol is a general guideline for oil-based samples and should be optimized for other matrices.
-
Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.[1]
-
Dissolve the sample in hexane and dilute to the mark.[1]
-
Dilute this stock solution with the initial mobile phase composition to achieve a final concentration within the calibration range (e.g., approximately 1 mg/mL).[1]
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.[1]
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in triplicate, from the lowest to the highest concentration.
-
Inject the prepared sample solutions in triplicate.
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standard solutions. The logarithmic transformation is often necessary to achieve linearity with ELSD.[2]
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Method Validation: A Self-Validating System
To ensure the reliability and accuracy of the analytical results, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) or the revised Q2(R2).[8][9][10][11] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank sample and a sample spiked with known related substances to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[8] The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.[1]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[8]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by performing recovery studies on a placebo sample spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by analyzing a minimum of six replicate injections of the 100% test concentration or nine determinations covering the specified range. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should be ≤ 3%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. For similar diacylglycerols, LODs of 0.2–0.7 µg/mL and LOQs of 0.6–1.9 µg/mL have been reported.[3]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC-ELSD analysis of this compound.
Logic of Method Validation
Caption: Logical relationship between the HPLC method and validation parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. By employing a reversed-phase C18 column and an Evaporative Light Scattering Detector, this method overcomes the challenges associated with the analysis of non-chromophoric lipids. Adherence to the outlined experimental protocols and a thorough method validation according to ICH guidelines will ensure the generation of accurate and reproducible data, which is essential for quality control, formulation development, and research applications in the pharmaceutical and related industries.
References
-
Ab-Rahman, R., & Olusegun, L. (2016). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 93(2), 199-208. Retrieved from [Link]
-
Kwon, O., et al. (2024). Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. ACS Omega, 9(1), 1-10. Retrieved from [Link]
-
Mitchell, J. H., Kraybill, H. R., & Zscheile, F. P. (1943). Ultraviolet Absorption Method for the Determination of Polyunsaturated Constituents in Fatty Materials. Industrial & Engineering Chemistry Analytical Edition, 15(1), 1-3. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Simple HPLC Method for Analyzing Oils. Retrieved from [Link]
-
Richard, G. (2013, February 25). Is there any problem in analysing triglycerides by HPLC-ELSD? ResearchGate. Retrieved from [Link]
-
Prieto, J. C. B., et al. (2013). DEVELOPMENT OF AN HPLC METHOD FOR THE DETERMINATION OF GLYCEROL OXIDATION PRODUCTS. Chemical Papers, 67(1), 46-54. Retrieved from [Link]
-
Piffaretti, F., et al. (2017). An ultraviolet spectrophotometric assay for the screening of sn-2-specific lipases using 1,3-O-dioleoyl-2-O-α-eleostearoyl-sn-glycerol as substrate. Journal of Lipid Research, 58(12), 2484-2492. Retrieved from [Link]
-
Guil-Guerrero, J. L., et al. (2004). High-performance liquid chromatographic purification of γ-linolenic acid (GLA) from the seed oil of two Boraginaceae species. Journal of Chromatography B, 805(2), 263-267. Retrieved from [Link]
-
Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Zhang, H., et al. (2013). Analysis of 1, 3-dioleoyl-2-palmitoylglycerol by Silver-ion HPLC. Journal of the Chinese Cereals and Oils Association, 2013-03. Retrieved from [Link]
-
Angioni, A., et al. (2002). UV spectral properties of lipids as a tool for their identification. Journal of Agricultural and Food Chemistry, 50(26), 7435-7441. Retrieved from [Link]
-
Zieliński, B., et al. (2021). A Simple, Fast, and Green Oil Sample Preparation Method for Determination of Cannabidioloic Acid and Cannabidiol by HPLC-DAD. Molecules, 26(16), 4957. Retrieved from [Link]
-
Aparicio, R., et al. (1996). Determination of UV absorption at 232 nm, fatty acid composition, trilinolein and triglycerides of 42 equivalent carbon number in olive and olive residue oils: Statistical assessment of the precission characteristics from a collaborative trial. Grasas y Aceites, 47(6), 395-403. Retrieved from [Link]
-
Ando, H., et al. (1996). Linoleic acid and alpha-linolenic acid lightens ultraviolet-induced hyperpigmentation of the skin. Archives of Dermatological Research, 288(12), 775-780. Retrieved from [Link]
-
Meerasri, J., & U-chupaj, J. (2023). Structural and Physicochemical Properties of Glycerol-Plasticized Edible Films Made from Pea Protein-Based Emulsions Containing Increasing Concentrations of Candelilla Wax or Oleic Acid. Polymers, 15(13), 2828. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]
-
Pharmaceutical Guidelines. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. publikace.k.utb.cz [publikace.k.utb.cz]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 6. reachseparations.com [reachseparations.com]
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Application Notes and Protocols for the Mass Spectrometry Analysis of 1,3-Dilinolenoylglycerol
Introduction: The Significance of 1,3-Dilinolenoylglycerol in Research and Development
This compound (1,3-DLG) is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two molecules of α-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid (PUFA), at the sn-1 and sn-3 positions. As a key intermediate in lipid metabolism and a potential bioactive molecule, the accurate and sensitive analysis of 1,3-DLG is of paramount importance in various fields, including nutrition, pharmacology, and drug development. The presence and concentration of specific DAG isomers can influence cellular signaling pathways and are implicated in the pathophysiology of various diseases. Therefore, robust analytical methodologies are required to distinguish and quantify 1,3-DLG in complex biological matrices.
This comprehensive guide provides a detailed framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to implement a reliable and validated workflow for the characterization and quantification of this important lipid species.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 1,3-DLG is fundamental to developing an effective analytical strategy.
| Property | Value | Source |
| Molecular Formula | C₃₉H₆₄O₅ | |
| Molecular Weight | 612.9 g/mol | |
| Synonyms | DG(18:3/0:0/18:3), 1,3-Dilinolenin |
Experimental Workflow: A Strategic Approach
The successful analysis of 1,3-DLG hinges on a meticulously planned experimental workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. Each stage must be optimized to ensure selectivity, sensitivity, and reproducibility.
Technical Guide: In Vitro Handling and Application of 1,3-Dilinolenoylglycerol (1,3-DLG)
[1][2]
Abstract
1,3-Dilinolenoylglycerol (1,3-DLG) is a specific diacylglycerol (DAG) isomer containing
The Critical Challenge: Working with 1,3-DLG in vitro presents a dual stability paradox:
-
Chemical Instability: The polyunsaturated linolenic backbone renders it highly susceptible to peroxidation.[3]
-
Isomeric Instability: In aqueous media, 1,3-DLG undergoes rapid acyl migration to the thermodynamically more stable sn-1,2 isomer.[1][2][3]
This guide provides a rigorous protocol to solubilize and apply 1,3-DLG while maintaining its structural integrity, ensuring that observed biological effects are attributable to the 1,3-isomer and not its degradation products.[1][2][3]
Part 1: Chemical Handling & Stability Framework
Before experimentation, researchers must establish a "Chain of Custody" for the molecule to prevent degradation.
The Stability Matrix
| Parameter | Risk Factor | Mitigation Strategy |
| Oxidation | High (6 double bonds per molecule) | Store under Argon/Nitrogen.[1][2][3] Add 10-20 µM BHT (Butylated hydroxytoluene) to stock solutions.[1][2][3] |
| Isomerization | High (Acyl migration to 1,2-DAG) | Maintain pH < 7.[1][2]2. Avoid temperatures > 37°C for prolonged periods.[2][3] Use borosilicate glass (plastic promotes migration). |
| Solubility | Low (Lipophilic) | Conjugate with Fatty Acid-Free BSA (Protocol A) or use DMSO/Ethanol (Protocol B).[1][2][3] |
| Vessel Interaction | High (Adsorption) | Never use polystyrene. Use glass or Teflon-coated vials.[1][2][3] |
Stock Preparation[2][3][5]
-
Solvent: Dissolve neat oil in acidified Chloroform/Methanol (2:1) or 100% Ethanol purged with Nitrogen.[3]
-
Storage: -80°C in amber glass vials with Teflon-lined caps.
-
QC Check: Verify isomer purity via Thin Layer Chromatography (TLC) on boric acid-impregnated silica gel plates before critical assays.
Part 2: Preparation of Delivery Systems
Delivering hydrophobic lipids to cells requires a carrier.[3] Albumin (BSA) conjugation is the physiological gold standard, mimicking plasma transport.
Protocol A: High-Fidelity BSA Conjugation (Recommended)
Purpose: Creates a water-soluble, stable complex for cellular uptake without using cytotoxic organic solvents.[1][2][3]
Reagents:
Workflow:
-
Evaporation: Aliquot required 1,3-DLG into a sterile glass tube. Evaporate solvent under a gentle stream of Nitrogen.[3] Do not use heat.[1][3]
-
Solubilization: Prepare a 10% (w/v) FAF-BSA solution in PBS (pH 7.2). Filter sterilize (0.22 µm).
-
Complexing: Add the BSA solution to the dried lipid film to achieve a final lipid concentration of 2-5 mM.
-
Molar Ratio: Aim for a Lipid:BSA molar ratio of 2:1 to 4:1.
-
-
Sonication: Sonicate in a water bath at 37°C for 15-30 minutes. The solution should turn from cloudy to optically clear or slightly opalescent.[3]
-
Immediate Use: Use the complex immediately. Do not store the aqueous complex >24 hours.
Visual Workflow (DOT Diagram)
Figure 1: Workflow for BSA-complexing of 1,3-DLG. Note the critical controls on pH and temperature to prevent isomerization.
Part 3: Experimental Protocols
Cellular Uptake & Metabolic Fate (DGAT Assay)
Objective: To determine if 1,3-DLG is utilized for Triacylglycerol (TAG) synthesis via DGAT enzymes, distinguishing it from signaling lipids.[1][2]
Mechanism: 1,3-DAG is the preferred substrate for DGAT2 (Diacylglycerol O-Acyltransferase 2) located on lipid droplets, whereas 1,2-DAG is utilized by DGAT1 at the ER.[1][2][3]
Step-by-Step:
-
Cell Seeding: Seed HepG2 or 3T3-L1 adipocytes in 6-well plates (glass bottom preferred).
-
Starvation: Serum-starve cells for 4 hours to synchronize lipid metabolism.
-
Treatment:
-
Incubation: Incubate for 2, 4, and 6 hours. Short timepoints reduce isomerization artifacts.[1][3]
-
Lipid Extraction: Wash with cold PBS.[2][3] Extract lipids using Hexane:Isopropanol (3:2).
-
Analysis: Separate Neutral Lipids via TLC or HPLC.
PKC Selectivity Assay (The "Negative" Control)
Objective: To validate the structural integrity of 1,3-DLG. Logic: The C1 domain of Protein Kinase C (PKC) is stereospecific for sn-1,2-DAG. 1,3-DAG does not activate PKC.[1][2][3] If your 1,3-DLG sample activates PKC, it has isomerized to 1,2-DLG.[1][2][3]
Step-by-Step:
-
Transfection (Optional): Transfect cells with a PKC-GFP translocation reporter (e.g., PKC
-GFP) for real-time imaging.[1][2][3] -
Treatment:
-
Readout (Western Blot):
-
Interpretation:
Visual Pathway: Signaling vs. Metabolism[2]
Figure 2: Divergent fates of DAG isomers. 1,3-DLG should follow the green metabolic path.[4][5][6][7][8] Activation of the red signaling path indicates sample degradation (isomerization).
References
-
Mechanisms of Acyl Migration
-
PKC Stereospecificity
-
DGAT2 Substrate Specificity
-
BSA Conjugation Protocols
-
1,3-DAG in Functional Oils
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Diacylglycerol (DAG) Isomer Separation
Senior Application Scientist Desk
Status: Online 🟢 Topic: Optimizing HPLC Separation of 1,2- and 1,3-Diacylglycerol Isomers
Welcome to the Lipidomics Application Center
You are likely here because your chromatograms show merging peaks, poor resolution between regioisomers, or inconsistent quantification. Separating 1,2-sn-diacylglycerols (1,2-DAG) from 1,3-sn-diacylglycerols (1,3-DAG) is one of the most deceptive challenges in lipid analysis.
Unlike standard purity assays, this separation fights against thermodynamics. The moment you dissolve your sample, the clock starts ticking on acyl migration —the spontaneous rearrangement of the fatty acid chain from the sn-2 position to the more stable sn-3 position.
This guide is structured to troubleshoot this specific instability and provide a validated Normal Phase (NP-HPLC) protocol, which remains the gold standard for class separation over Reverse Phase (RP-HPLC).
Module 1: The Core Challenge (Acyl Migration)
Why your peaks are merging
Before optimizing the column, you must stabilize the sample. 1,2-DAGs are thermodynamically unstable and will isomerize into 1,3-DAGs until an equilibrium (approx. 3:7 ratio) is reached. This reaction is catalyzed by heat, acidic/basic silica sites, and even protic solvents.
The Mechanism: The hydroxyl group at the sn-3 position acts as a nucleophile, attacking the carbonyl carbon of the fatty acid at sn-2, forming a five-membered cyclic intermediate before resolving into the 1,3-isomer.
Visualizing the Isomerization Trap
Figure 1: The thermodynamic drift from 1,2-DAG to 1,3-DAG. Minimizing energy input (heat) and catalytic surfaces is critical to preserving the original sample ratio.
Module 2: Method Selection Matrix
Choosing the right mode for your objective
Many researchers default to C18 (Reverse Phase) columns. However, RP-HPLC separates primarily by hydrophobicity (chain length/double bonds), often causing 1,2 and 1,3 isomers of the same species to co-elute. For isomer quantification, Normal Phase (NP-HPLC) is superior because it separates based on the polarity of the headgroup .
| Feature | Normal Phase (NP-HPLC) | Reverse Phase (RP-HPLC) | Silver Ion (Ag-HPLC) |
| Primary Separation | Headgroup Polarity (Class separation: 1,2 vs 1,3) | Chain Length (Molecular Species) | Unsaturation (Double bond number/geometry) |
| Isomer Resolution | Excellent. 1,2-DAG is more polar and elutes later. | Poor. Isomers often overlap without specific additives. | Good , but complex mobile phases required. |
| Detector Compatibility | ELSD, CAD, MS (APCI) | UV (limited), ELSD, CAD, MS (ESI) | UV (if derivatives used), ELSD |
| Acyl Migration Risk | Moderate (Silica acidity can catalyze). | Low (Neutral pH buffers).[1] | High (Ag+ ions can catalyze migration). |
| Best Use Case | Quantifying the ratio of 1,2 vs 1,3 isomers. | Profiling specific fatty acid compositions (e.g., PO vs OO). | Separating cis/trans isomers or oxidized DAGs. |
Module 3: Validated Protocol (NP-HPLC)
The "Gold Standard" for Isomer Separation
This protocol uses a Diol-bonded phase rather than bare silica. Diol phases are less acidic than silica, reducing on-column acyl migration [1].
System Requirements:
-
Column: Diol or PVA-Sil (Polyvinyl alcohol) stationary phase (e.g., 250 x 4.6 mm, 5 µm).
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[2][3][4][5] Note: UV detection is not recommended due to weak chromophores in DAGs.
-
Temperature: 15°C - 20°C (Strictly controlled to inhibit migration).
Mobile Phase:
-
Solvent A: Hexane (Dried over molecular sieves)
-
Solvent B: Isopropanol (IPA)
Gradient Table:
| Time (min) | % Solvent A (Hexane) | % Solvent B (IPA) | Flow Rate (mL/min) | Action |
|---|---|---|---|---|
| 0.0 | 99 | 1 | 1.0 | Injection |
| 15.0 | 90 | 10 | 1.0 | Elution of 1,3-DAGs |
| 20.0 | 85 | 15 | 1.0 | Elution of 1,2-DAGs |
| 25.0 | 99 | 1 | 1.0 | Re-equilibration |
Critical Workflow Steps:
-
Sample Prep: Dissolve samples in Chloroform or Hexane/IPA (99:1) . Avoid Methanol/Ethanol as protic solvents accelerate migration [2].
-
Boric Acid Trick: If using bare silica plates or columns for prep, impregnating with boric acid complexes the 1,2-diol system, freezing the isomerization. For analytical HPLC, using a Diol column effectively mimics this stability [3].
-
Detection: Set ELSD drift tube temperature low (40°C) to prevent volatilization of short-chain DAGs.
Module 4: Troubleshooting Guide (FAQ)
Q1: My 1,2-DAG and 1,3-DAG peaks are merging into a single broad peak. Why?
Diagnosis: This is the hallmark of on-column acyl migration . The separation is taking too long, or the column chemistry is too acidic, causing the molecule to flip between isomers during travel. Fix:
-
Lower the Column Temperature: Drop to 10-15°C.
-
Switch Stationary Phase: Move from Silica to a Diol or PVA-Sil column.
-
Increase Flow Rate: Speed up the separation to "outrun" the chemical reaction.
Q2: I see a baseline drift when using ELSD/CAD with the Hexane gradient.
Diagnosis: Impurities in the Hexane or "ghost peaks" from stabilizer additives. Fix: Use HPLC-grade Hexane that is non-stabilized (free of Vitamin E/Tocopherol additives). ELSD/CAD are universal detectors and will see the stabilizers accumulating during the gradient.
Q3: The 1,3-DAG peak is much larger than expected in my fresh synthetic standard.
Diagnosis: Your "fresh" standard has already degraded. 1,2-DAGs are kinetically unstable. In solid state, they are stable, but once in solution (even in the freezer), they slowly convert to 1,3-DAG. Fix:
-
Always store DAG standards at -20°C in aprotic solvents (e.g., Toluene or Benzene).
-
Verify the standard purity immediately before running your samples.
Q4: Can I use Reverse Phase (C18) to separate these isomers?
Diagnosis: Only with extreme difficulty. Fix: If you must use RP-HPLC (e.g., you only have a C18 column), use Isocratic Acetonitrile (100%) at a low temperature. 1,3-DAGs generally have a slightly lower retention time than 1,2-DAGs in RP, but the resolution is often <1.5 (baseline) [4].
Module 5: Troubleshooting Logic Map
Use this decision tree to diagnose poor separation.
Figure 2: Diagnostic workflow for common DAG separation failures.
References
-
Christie, W.W. (2019). Separation of Lipid Classes by HPLC. Lipid Library (AOCS). Available at: [Link]
-
Holčapek, M., et al. (2015). Determination of triacylglycerol regioisomers using differential mobility spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
AOCS Official Method Cd 11b-91 . (Reapproved 2017). Determination of Mono- and Diglycerides by Capillary Gas Chromatography. AOCS.[6][7][8][9] Available at: [Link]
-
Lo, S.K., et al. (2004).[10] Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. Journal of Chromatographic Science. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. ELSD vs CAD - Chromatography Forum [chromforum.org]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 6. library.aocs.org [library.aocs.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Modified Gas Chromatographic Method to Determine Monoacylglycerol and Diacylglycerol Contents in Edible Fats and Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting low signal intensity of 1,3-Dilinolenoylglycerol in MS
Topic: Troubleshooting Low Signal Intensity of 1,3-Dilinolenoylglycerol in MS
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of this compound. As a Senior Application Scientist, my goal is to provide you with a structured, in-depth approach to not only identify and solve issues of low signal intensity but also to understand the underlying scientific principles.
Quick Troubleshooting Guide
For immediate assistance, here are some of the most common reasons for low this compound signal intensity and their initial solutions:
| Symptom | Potential Cause | Quick Solution |
| No or very low signal for the target analyte | Poor ionization | Switch to positive ion mode and ensure a source of adduct-forming ions (e.g., ammonium, sodium, or lithium) is present in the mobile phase. |
| The base peak is a fragment ion, not the precursor | In-source fragmentation | Reduce the cone/fragmentor voltage and/or the source temperature. |
| Signal intensity is inconsistent between runs | Sample matrix effects | Dilute the sample or improve the sample cleanup procedure to remove interfering compounds like phospholipids. |
| Good signal in standards but not in biological samples | Ion suppression | Implement a robust internal standard strategy using a deuterated analog of your analyte if possible. |
Systematic Troubleshooting Guide
A methodical approach to troubleshooting is often the most effective. This guide is broken down into the key stages of a typical LC-MS experiment.
Part 1: Sample Preparation and Analyte Stability
The quality of your sample is fundamental to achieving a strong signal. Diacylglycerols (DAGs) like this compound are neutral lipids and can be challenging to handle.
Is your sample preparation protocol optimized for neutral lipids?
Diacylglycerols are nonpolar and require appropriate extraction solvents. A common issue is the co-extraction of high-abundance lipids like phospholipids, which can cause significant ion suppression.
-
Extraction: A widely used method for lipid extraction is the Bligh-Dyer method, which uses a chloroform/methanol/water solvent system. For removing phospholipids, which are known to cause matrix effects, a fluorous biphasic liquid-liquid extraction can be employed.[1]
-
Derivatization: To improve ionization efficiency, consider derivatization. This process adds a charged or easily ionizable group to the neutral DAG molecule.[2][3] For example, derivatizing the free hydroxyl group with a reagent that introduces a tertiary amine can significantly enhance the signal in positive ion mode.[2]
Could your analyte be degrading?
Polyunsaturated fatty acyl chains, such as the linolenoyl groups in your analyte, are susceptible to oxidation.
-
Storage: Store samples at -80°C and minimize freeze-thaw cycles.
-
Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) System
Your LC-MS system parameters must be finely tuned for your specific analyte.
Are you using the optimal mobile phase and ionization mode?
This compound, being a neutral lipid, has poor ionization efficiency. The key is to promote the formation of adducts.
-
Ionization Mode: Use positive ion mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mobile Phase Additives: The presence of adduct-forming cations is critical.
-
Ammonium Adducts ([M+NH₄]⁺): Add 5-10 mM ammonium acetate or ammonium formate to your mobile phase.[4][5] These adducts are readily formed during the electrospray process.[4]
-
Sodium or Lithium Adducts ([M+Na]⁺, [M+Li]⁺): In some cases, sodium or lithium adducts can provide a more stable signal.[6][7] Use a low concentration (e.g., 1 mM) of the corresponding salt.
-
Is your ion source optimized to prevent in-source fragmentation?
The energy in the ion source can cause your analyte to fragment before it even reaches the mass analyzer, leading to a low abundance of the precursor ion.[8][9][10]
-
Cone/Fragmentor/Skimmer Voltage: This is a critical parameter. High voltages increase the internal energy of the ions, leading to fragmentation.[9] Systematically reduce this voltage to find the optimal value that maximizes the precursor ion signal.
-
Source Temperature: High temperatures can also induce thermal degradation and fragmentation. Optimize the desolvation gas temperature and flow rate to ensure efficient solvent evaporation without excessive heating of the analyte.[11]
Experimental Protocol: Optimizing Cone Voltage
-
Prepare a standard solution of this compound.
-
Infuse the solution directly into the mass spectrometer or perform an LC injection.
-
Set the mass spectrometer to monitor the expected m/z of the chosen adduct (e.g., [M+NH₄]⁺).
-
Acquire data at a series of cone voltage settings (e.g., starting from a high value and decreasing in steps of 10 V).
-
Plot the signal intensity of the precursor ion against the cone voltage to identify the optimal setting.
Part 3: Data Interpretation
Understanding the fragmentation pattern of your analyte is key to confirming its identity and troubleshooting low precursor ion intensity.
What does the mass spectrum tell you?
The fragmentation of diacylglycerol adducts typically involves the neutral loss of one of the fatty acyl chains.[4]
-
Expected Fragments: For this compound ([M+NH₄]⁺), you should expect to see a fragment corresponding to the loss of a neutral linolenic acid molecule.
-
Tandem MS (MS/MS): If you are using a tandem mass spectrometer, you can perform product ion scans on your precursor ion. This will help you to confirm the identity of the fragments and can be a very sensitive way to detect your analyte, even if the precursor ion signal is low.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting low MS signal.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal so much lower than other lipids in my sample?
A: this compound is a neutral lipid, which means it does not carry a charge and therefore has a very low intrinsic ionization efficiency in ESI-MS.[8] Unlike phospholipids, which have a charged phosphate group, your analyte relies on forming adducts with ions like ammonium (NH₄⁺) or sodium (Na⁺) from the mobile phase to be detected.[4][7] If these adduct-forming species are absent or at a low concentration, or if more easily ionizable lipids are present at high concentrations, your analyte's signal will be suppressed.
Q2: I see a peak at the correct mass, but it's very broad. What could be the cause?
A: Peak broadening in LC-MS can have several causes. In the context of diacylglycerols, it could be due to unresolved isomers. While you are targeting this compound, it's possible that 1,2- or 2,3-dilinolenoylglycerol isomers are also present and co-eluting. Improving your chromatographic separation by using a longer column, a shallower gradient, or a different stationary phase can help resolve these isomers.
Q3: Should I use ESI or APCI for this compound analysis?
A: Both ESI and APCI can be used for diacylglycerol analysis. ESI is generally a "softer" ionization technique, which may result in less in-source fragmentation and a higher abundance of the precursor ion, especially when optimized.[8] APCI is a more energetic technique and can be more prone to in-source fragmentation, but it can be very effective for nonpolar lipids.[8] The choice may depend on your specific instrument and sample matrix. A good starting point is to optimize your ESI source first.
Q4: Can I quantify this compound without a stable isotope-labeled internal standard?
A: While it is possible to perform relative quantification using a closely related, but not identical, lipid standard, it is not ideal. The ionization efficiency of diacylglycerols can vary depending on the fatty acyl chains.[4] For accurate quantification, the use of a stable isotope-labeled internal standard (e.g., d5-1,3-dilinolenoylglycerol) is highly recommended as it will co-elute and have the same ionization and fragmentation behavior as your analyte, correcting for matrix effects and variations in instrument response.[12]
References
-
Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. National Institutes of Health. [Link]
-
Ivanova, P. T., et al. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. National Institutes of Health. [Link]
-
Mu, H., et al. (2000). Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry. ResearchGate. [Link]
-
Cifkova, E., et al. (2016). Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry. MDPI. [Link]
-
LIPID MAPS. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube. [Link]
-
Gorden, B. H., et al. (2011). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
Wang, M., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry. [Link]
-
Mori, K., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. ACS Publications. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Bird, S. S., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. [Link]
-
Ivanova, P. T., et al. (2009). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. National Institutes of Health. [Link]
-
LIPID MAPS. (n.d.). LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS. LIPID MAPS. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 3. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. lipidmaps.org [lipidmaps.org]
Technical Support Center: High-Fidelity Quantification of 1,3-Dilinolenoylglycerol (1,3-DLG)
Introduction: The "Twin Threats" of DAG Analysis
Welcome to the technical support hub for neutral lipid quantification. If you are quantifying 1,3-Dilinolenoylglycerol (1,3-DLG), you are likely facing two simultaneous analytical adversaries that often mask each other:
-
Matrix Effects (Ion Suppression): High-abundance membrane lipids (Phospholipids) co-eluting with your analyte, "stealing" charge in the ESI source.
-
Acyl Migration (Isomerization): The spontaneous chemical shift of the fatty acid from the sn-2 position to the sn-3 position (converting 1,2-DLG to 1,3-DLG), artificially inflating your target analyte concentration.
This guide provides self-validating protocols to isolate, detect, and neutralize these threats.
Module 1: Diagnosing Matrix Effects (The "Hidden" Signal Killer)
The Mechanism
In Electrospray Ionization (ESI), analytes compete for a limited number of excess charges on the surface of the electrospray droplet. Endogenous phospholipids (PLs)—specifically Glycerophosphocholines (GPC)—are highly abundant in plasma and tissue. They possess high surface activity and "hog" the surface of the droplet, preventing your neutral 1,3-DLG from ionizing. This results in Ion Suppression (signal loss) or, rarely, Enhancement.[1]
Protocol A: The Post-Column Infusion (PCI) Validation
Do not rely solely on extraction recovery calculations. You must visualize the suppression zone.
Objective: Map exactly where the matrix suppresses your 1,3-DLG signal in your chromatographic run.
Workflow Diagram:
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects.
Step-by-Step Procedure:
-
Prepare Standard: Prepare a neat solution of 1,3-DLG (or its deuterated internal standard) at a concentration that yields a steady signal intensity of ~1.0 x 10^6 cps.
-
Setup Infusion: Load this standard into a syringe pump connected to a "Tee" union placed after the LC column but before the MS source.
-
Establish Baseline: Start the LC gradient (flowing mobile phase only) and the syringe infusion. You should see a high, flat baseline signal for 1,3-DLG.
-
Inject Matrix: Inject a "Blank" matrix extract (e.g., plasma extracted via your current method, containing no analyte if possible, or a stripped matrix).
-
Analyze: Watch the baseline.
-
Result: A sharp dip or trough in the baseline indicates ion suppression.
-
Action: If the dip aligns with the retention time of 1,3-DLG, your quantification is compromised. You must improve extraction (Module 2).
-
Module 2: Extraction Strategies (Removing the Matrix)
Why LLE is Insufficient
Standard Liquid-Liquid Extraction (LLE) using Chloroform/Methanol or MTBE often co-extracts phospholipids because they share similar solubility profiles with DAGs.
Recommended Solution: Phospholipid Removal Plates
Use Zirconia-coated silica plates (e.g., HybridSPE or Ostro). The Lewis acid (Zirconia) sites bind strongly to the phosphate group of phospholipids, while neutral lipids (like 1,3-DLG) pass through unretained.
Comparative Data: Extraction Efficiency vs. Matrix Cleanliness
| Extraction Method | 1,3-DLG Recovery | Phospholipid Removal | Risk of Isomerization |
| Protein Precip (PPT) | >95% | <10% (Poor) | Low |
| LLE (MTBE) | 85-90% | 60-70% (Moderate) | Medium (if evaporation is hot) |
| HybridSPE (Zr-Silica) | 90-95% | >99% (Excellent) | Low (if pH neutral) |
Critical Protocol: "Cold & Neutral" Extraction
To prevent 1,2-DLG
-
Thaw: Thaw samples on ice. Never at room temperature.
-
Solvent: Use MTBE (Methyl tert-butyl ether) instead of Chloroform. MTBE forms the upper layer (easier to pipette) and is generally less acidic/reactive.
-
Add Internal Standard: Spike with 1,3-Dilinolein-d5 immediately.
-
Separation: Vortex (cold) and centrifuge (4°C).
-
Evaporation: Dry under Nitrogen at ambient temperature . Do not heat the evaporator. Heat is the primary catalyst for acyl migration.
-
Reconstitution: Reconstitute in non-protic solvent (e.g., Acetonitrile/IPA) if possible, or Mobile Phase A, and inject immediately.
Module 3: Chromatographic Separation (Resolving Isomers)
Even with clean extraction, 1,2-DLG and 1,3-DLG isomers must be separated chromatographically to ensure the signal you quantify is truly the 1,3-isomer.
The Isomerization Trap
Silica-based Normal Phase chromatography catalyzes acyl migration. Reverse Phase (RP) C18 is preferred for stability, but isomer resolution can be challenging.
Separation Logic Diagram:
Figure 2: Separation logic for DAG isomers on Reverse Phase columns.
Recommended LC Conditions
-
Column: C18 with high carbon load (e.g., 2.1 x 100mm, 1.7µm). C30 columns offer superior shape selectivity for lipid isomers.
-
Mobile Phase A: Acetonitrile:Water (60:40) + 10mM Ammonium Formate (enhances
adduct). -
Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Formate.
-
Note: Ammonium Formate is crucial. Neutral lipids like DAGs ionize poorly as
. They prefer forming Ammonium adducts .
Troubleshooting & FAQ
Q: My 1,3-DLG peak area increases over time in the autosampler. Why?
A: This is classic Acyl Migration . 1,2-DLG is converting to 1,3-DLG in the vial.
-
Fix 1: Keep autosampler at 4°C.
-
Fix 2: Ensure your reconstitution solvent is neutral (pH 7). Avoid acidic modifiers in the sample vial if possible.
-
Fix 3: Limit batch size to ensure samples are analyzed within 12 hours of extraction.
Q: I see a "Ghost" peak interfering with my transition.
A: This is likely an In-Source Fragment of a Phospholipid.
-
Check: Monitor MRM transition m/z 184 (Phosphocholine headgroup). If the 184 trace co-elutes with your ghost peak, you have residual phospholipids.
-
Fix: Switch to HybridSPE or Zirconia-based cleanup (See Module 2).
Q: Why is my Internal Standard (IS) response variable?
A: If you are using a generic lipid IS (like C17:0 DAG), it may not track the specific matrix effects of the polyunsaturated DLG.
-
Fix: You must use a stable isotope labeled standard, preferably This compound-d5 . If unavailable, use a deuterated DAG with similar chain length and unsaturation.
References
-
Matrix Effect Assessment
- Title: Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantit
- Source: Journal of the American Society for Mass Spectrometry.
-
Link:[Link]
-
Acyl Migration Mechanisms
-
Phospholipid Removal Strategies
-
Isomer Separation (C18/C30)
- Title: Analysis of 1,2(2,3)
- Source: Journal of Chrom
-
Link:[Link]
Sources
Validation & Comparative
1H and 13C NMR for 1,3-Dilinolenoylglycerol structure confirmation
Comprehensive Guide: Structure Confirmation of 1,3-Dilinolenoylglycerol via and NMR
Executive Summary: The Isomer Challenge
Audience: Drug Development Scientists, Lipid Chemists, and QA/QC Professionals.
In the development of lipid-based drug delivery systems (LNP, liposomes), the purity of the lipid excipient is a critical quality attribute (CQA). This compound (1,3-DLG) presents a unique analytical challenge: it is thermodynamically more stable than its regio-isomer, 1,2-dilinolenoylglycerol (1,2-DLG), yet distinguishing them requires precise structural elucidation.
While Mass Spectrometry (MS) confirms molecular weight, it often struggles to differentiate regio-isomers due to identical fragmentation patterns. Nuclear Magnetic Resonance (NMR) stands as the definitive, self-validating tool for this confirmation. This guide outlines a high-fidelity protocol to distinguish 1,3-DLG from 1,2-DLG and Triglycerides (TAG), focusing on the specific chemical shifts induced by the linolenic acid (C18:3) moiety and the glycerol backbone symmetry.
Mechanistic Insight: Acyl Migration & Symmetry
To interpret the NMR data correctly, one must understand the dynamic nature of diglycerides.
The Thermodynamics of Instability
1,2-diglycerides are metastable. Under acidic/basic conditions or elevated temperatures (even during storage), the acyl group at the sn-2 position migrates to the primary hydroxyl at sn-3, forming the more stable 1,3-diglyceride.
-
1,3-DLG: Symmetric molecule. The C-1 and C-3 positions are chemically equivalent. The C-2 position contains a free hydroxyl group.
-
1,2-DLG: Asymmetric molecule. C-1 and C-2 are esterified; C-3 is free.
This symmetry difference is the "fingerprint" we exploit in NMR.
Visualization: Acyl Migration Pathway
The following diagram illustrates the structural shift that NMR detects.
Figure 1: The Acyl Migration Pathway. 1,2-DAG isomerizes to 1,3-DAG via an orthoester intermediate. NMR exploits the resulting symmetry change to quantify purity.
Comparative Analysis: The Spectral Fingerprint
The following data compares 1,3-DLG against its primary impurities: 1,2-DLG and Trilinolenin (TAG).
A. NMR: The Glycerol Backbone Region
The most distinct region is 3.5 ppm – 5.5 ppm .
-
Key Differentiator: In 1,3-DLG, the proton at C-2 is attached to a carbon with a free -OH, shifting it upfield (~4.1 ppm) compared to 1,2-DLG or TAG, where C-2 is esterified (~5.2 ppm ).
| Proton Assignment | 1,3-DLG (Target) | 1,2-DLG (Isomer) | Trilinolenin (TAG) | Signal Type |
| sn-2 CH (Methine) | 4.05 – 4.15 ppm | 5.20 – 5.30 ppm | 5.25 – 5.35 ppm | Multiplet (quintet-like) |
| sn-1/3 CH₂ (Methylene) | 4.10 – 4.25 ppm | 4.20 – 4.40 ppm | 4.10 – 4.35 ppm | Doublet of doublets |
| Olefinic (-CH=CH-) | 5.30 – 5.42 ppm | 5.30 – 5.42 ppm | 5.30 – 5.42 ppm | Multiplet |
| Bis-allylic (-CH=CH-CH₂-) | 2.80 ppm | 2.80 ppm | 2.80 ppm | Multiplet (Linolenic specific) |
| Terminal Methyl (-CH₃) | 0.98 ppm | 0.98 ppm | 0.98 ppm | Triplet (Typical of n-3 PUFA) |
B. NMR: Symmetry Confirmation
Carbon NMR provides a binary confirmation of symmetry. 1,3-DLG shows fewer signals in the glycerol region due to the equivalence of C-1 and C-3.
| Carbon Assignment | 1,3-DLG ( | 1,2-DLG ( | TAG ( | Notes |
| Carbonyl (C=O) | ~173.8 | ~173.5, 172.9 | ~173.2, 172.8 | 1,3-DLG has 1 signal (symmetric); 1,2-DLG has 2. |
| sn-2 Carbon | 68.6 | 68.8 | 68.9 | Shift due to free -OH vs Ester. |
| sn-1 Carbon | 65.4 | 62.1 | 62.1 | Critical Distinction. |
| sn-3 Carbon | 65.4 (Equivalent to sn-1) | 61.8 | 62.1 | 1,3-DLG shows one signal for C1/C3. |
Analyst Note: If you observe signals at 62.1 ppm in your
spectrum, your sample contains 1,2-DAG or TAG impurities. Pure 1,3-DLG should only show the glycerol carbons at 65.4 and 68.6 ppm .
Experimental Protocol: A Self-Validating Workflow
Objective: Quantitative structure confirmation (qNMR) of this compound.
Reagents & Equipment[1]
-
Solvent:
(99.8% D) with 0.03% TMS (v/v).-
Why? Chloroform is the standard for lipids.
can be used to resolve hydroxyl protons, but provides sharper lipid chain resolution.
-
-
Field Strength:
400 MHz (600 MHz preferred for splitting resolution). -
Tubes: 5mm high-precision NMR tubes.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 20-30 mg of the lipid sample into a vial.
-
Add 600 µL of
. -
Critical Step: Vortex for 30 seconds. Ensure no micro-bubbles remain, as lipids can be viscous.
-
-
Acquisition Parameters (
):-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (
): 5 seconds (Essential for accurate integration of the glycerol backbone vs. the fatty acid chain). -
Scans (NS): 16 to 64.
-
Temperature: 298 K (25°C).
-
-
Acquisition Parameters (
):-
Scans (NS):
1024 (Carbon sensitivity is low; lipids require high signal-to-noise). -
Decoupling: Inverse gated decoupling (if quantitative
is desired, though rarely done for routine ID).
-
-
Processing:
-
Reference TMS to 0.00 ppm or residual
to 7.26 ppm . -
Phase correction: Manual phasing is required for the glycerol region (3.5-5.5 ppm) to ensure flat baselines for integration.
-
Visualization: The Analytical Workflow
This diagram represents the decision logic for confirming the structure.
Figure 2: Analytical Decision Tree. A self-validating logic flow where both Proton and Carbon NMR must align to confirm the 1,3-isomer structure.
References
-
Vlahov, G. (1999). Application of NMR Spectroscopy to the Characterization of Olive Oil. Provides foundational shifts for 1,2 vs 1,3 diglycerides.[1][2]
-
Spyros, A., & Dais, P. (2000). Application of 31P NMR Spectroscopy in Food Analysis.[1][3] 1. Quantitative Determination of the Mono- and Diglyceride Composition of Olive Oils. Discusses the resolution of diglyceride isomers.
-
Nieva-Echevarría, B., et al. (2014). 1H NMR spectral analysis of lipids.
-
Knothe, G. (2001). Analytical methods used in the production and fuel quality assessment of biodiesel.
-
Gunstone, F.D. (1991). High Resolution 13C NMR: A Technique for the Study of Lipid Structure and Composition. The authoritative text on Carbon-13 shifts for acylglycerols.
A Senior Application Scientist's Guide to Lipase Specificity: A Comparative Analysis Focused on 1,3-Dilinoleoylglycerol
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of lipid modification and drug delivery systems, the precise enzymatic activity of lipases is paramount. This guide provides an in-depth comparison of lipase specificity, with a particular focus on the synthesis and hydrolysis of 1,3-dilinoleoylglycerol, a key diacylglycerol (DAG) with significant nutritional and pharmaceutical potential. We will explore the nuances of lipase regioselectivity, the factors influencing their catalytic efficiency, and provide a comparative analysis of commonly used lipases, supported by experimental data.
The Principle of Lipase Specificity: More Than Just Hydrolysis
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are not indiscriminate catalysts. Their utility in specialized applications stems from their remarkable specificity, which can be categorized into three main types:
-
Substrate Specificity: Lipases exhibit preferences for certain types of fatty acids, influenced by factors such as chain length and degree of saturation. For instance, some lipases show higher activity towards long-chain unsaturated fatty acids, while others may favor short- or medium-chain saturated fatty acids.
-
Regiospecificity: This refers to the lipase's ability to selectively hydrolyze or synthesize ester bonds at specific positions on the glycerol backbone. Lipases are generally classified as:
-
sn-1,3 specific: These lipases, such as those from Rhizomucor miehei, selectively act on the outer (sn-1 and sn-3) positions of the glycerol molecule. This characteristic is particularly valuable for the production of structured lipids and specific DAG isomers.
-
sn-2 specific: These are less common but are crucial for producing sn-2 monoacylglycerols.
-
Non-specific: These lipases can hydrolyze ester bonds at all three positions of the glycerol backbone.[1]
-
-
Enantiospecificity: Some lipases can distinguish between enantiomers, making them powerful tools in the synthesis of chiral compounds.
The specificity of a lipase is not an intrinsic, immutable property but is influenced by the reaction environment, including pH, temperature, and the presence of organic solvents.[2]
Comparative Performance of Lipases in the Synthesis of 1,3-Diacylglycerols
The enzymatic synthesis of 1,3-DAGs is a key strategy for producing structured lipids with desirable nutritional properties. The choice of lipase is critical to maximize the yield of the target 1,3-isomer and minimize the formation of unwanted byproducts. Below is a comparative summary of the performance of several commercially important lipases in the synthesis of 1,3-dilinoleoylglycerol and other relevant 1,3-DAGs.
| Lipase Source | Substrate (Fatty Acid) | Product | Max Yield (%) | Reference |
| Rhizomucor miehei | Linoleic Acid | 1,3-Dilinolein | 74.3 | [3][4] |
| Rhizomucor miehei | Oleic Acid | 1,3-Diolein | 61.1 | [3][4] |
| Rhizomucor miehei | Caprylic Acid | 1,3-Dicaprylin | 84.6 | [3][4] |
| Candida antarctica Lipase B (Novozym 435) | Conjugated Linoleic Acid | 1,3-Diconjugated Linoleoyl Glycerol | 93 | [5] |
| Burkholderia cepacia (Amano PS-D) | Oleic Acid + 1,3-Dicaprylin | 1,3-Dicapryloyl-2-oleoyl-glycerol | 87 | [6] |
| Burkholderia cepacia (Amano PS-D) | Oleic Acid + 1,3-Dilaurin | 1,3-Dilauroyl-2-oleoyl-glycerol | 78 | [6] |
From this data, it is evident that Rhizomucor miehei lipase is highly effective in synthesizing 1,3-DAGs from various fatty acids, demonstrating a clear preference for the sn-1,3 positions. Notably, the yield of 1,3-dilinolein is substantial, highlighting its suitability for producing this specific DAG. Candida antarctica lipase B (Novozym 435) also exhibits excellent performance, achieving a very high yield in the synthesis of a conjugated linoleic acid-containing 1,3-DAG. The lipase from Burkholderia cepacia proves to be a valuable catalyst for the production of structured triglycerides starting from 1,3-DAGs.
Factors Influencing Lipase Specificity and Activity
The catalytic efficiency and specificity of lipases are not solely dependent on the enzyme itself but are also significantly influenced by the reaction conditions. Understanding these factors is crucial for optimizing enzymatic processes.
-
pH: The pH of the reaction medium can affect the ionization state of amino acid residues in the active site of the lipase, thereby influencing its catalytic activity and stability. For instance, the hydrolysis of triolein by Thermomyces lanuginosus lipase is highly dependent on the pH of the aqueous solvent.[2]
-
Temperature: While higher temperatures generally increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature for a given lipase is a balance between activity and stability.
-
Water Activity: In non-aqueous media used for synthesis reactions, the amount of water present is a critical parameter. Water is necessary to maintain the essential hydration layer of the enzyme for its catalytic function, but excess water can promote the reverse hydrolytic reaction.
-
Organic Solvents: The choice of organic solvent can significantly impact lipase activity and specificity. Solvents can influence the conformation of the enzyme and the solubility of the substrates and products.
Experimental Methodologies for Assessing Lipase Specificity
The accurate determination of lipase specificity is fundamental for selecting the appropriate enzyme for a given application. Several well-established methods are employed for this purpose.
Hydrolysis of a Triacylglycerol Substrate
A common approach involves the hydrolysis of a known triacylglycerol, such as triolein, followed by the analysis of the reaction products.
Protocol:
-
Enzyme Preparation: Prepare a solution or suspension of the lipase to be tested in a suitable buffer.
-
Substrate Emulsification: Emulsify the triolein substrate in the same buffer, often with the aid of a surfactant like gum arabic, to create a stable oil-in-water emulsion.
-
Reaction Incubation: Mix the enzyme and substrate preparations and incubate at a controlled temperature and pH with constant agitation.
-
Reaction Quenching: Stop the reaction at various time points by adding a mixture of solvents like ethanol and acetone, which denatures the enzyme.
-
Product Analysis: Extract the lipids from the reaction mixture and analyze the composition of monoacylglycerols, diacylglycerols, and free fatty acids using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[7]
The relative amounts of 1,2(2,3)-diacylglycerols and 1,3-diacylglycerols, as well as the specific fatty acids released, provide a clear indication of the lipase's regioselectivity and substrate specificity.
Voltammetric Assay for Lipase Activity
A novel electrochemical assay has been developed for the characterization of lipase activity using 1,3-dilinolein as a substrate.[8]
Protocol:
-
Electrode Preparation: A carbon paste electrode is modified with cobalt(II)phthalocyanine and multi-walled carbon nanotubes.
-
Reaction Medium: The assay is conducted in a sodium borate buffer (e.g., 0.1 M, pH 9).
-
Measurement: The lipase is added to the reaction medium containing 1,3-dilinolein, and the change in the electrochemical signal is measured using differential pulse voltammetry (DPV). The release of linoleic acid is correlated with the lipase activity.
This method offers a sensitive and continuous way to monitor lipase activity and can be adapted for inhibitor screening.
Visualizing Lipase Action and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of lipase action and a typical experimental workflow for assessing specificity.
Caption: Mechanism of sn-1,3 specific lipase hydrolysis of a triacylglycerol.
Sources
- 1. Effects of Regioselectivity and Lipid Class Specificity of Lipases on Transesterification, Exemplified by Biodiesel Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Influence of pH on the Lipase Digestion of Nanosized Triolein, Diolein and Monoolein Films [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Solvent-free enzymatic synthesis of 1,3-diconjugated linoleoyl glycerol optimized by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselectivity of new bacterial lipases determined by hydrolysis of triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1,3-Dilinolenoylglycerol proper disposal procedures
Executive Safety Directive
Do not treat 1,3-Dilinolenoylglycerol (1,3-DLG) as generic organic waste.
While 1,3-DLG is often classified as non-hazardous in terms of acute toxicity (Health: 0), it presents a severe latent fire hazard due to the high polyunsaturation of its linolenic acid tails (18:3). When 1,3-DLG oxidizes on porous surface areas (paper towels, spill pads, cardboard), it generates exothermic heat. If this heat cannot dissipate, it leads to spontaneous combustion .[1][2]
Immediate Action Required:
-
NEVER discard 1,3-DLG-contaminated rags or paper towels into standard trash cans.
-
NEVER dispose of down the drain (clogging risk and high Biological Oxygen Demand).
-
ALWAYS segregate based on the solvent matrix (e.g., Ethanol vs. Chloroform).
Hazard Identification & Mechanism
To dispose of this chemical safely, you must understand the mechanism of its primary hazard: Auto-Oxidation .
-
The Molecule: 1,3-DLG consists of a glycerol backbone with two linolenic acid chains. Linolenic acid contains three double bonds (polyunsaturated).
-
The Reaction: Atmospheric oxygen attacks these double bonds, creating peroxides. This reaction is exothermic.
-
The Danger Zone: In a bulk liquid, heat dissipates. On a porous solid (e.g., a Kimwipe used to clean a spill), the surface area is maximized, and the insulation of the paper prevents heat loss. The temperature rises until the auto-ignition point of the paper/lipid mix is reached.
Disposal Decision Matrix (Visualized)
The following flowchart dictates your disposal route based on the physical state of the waste.
Figure 1: Decision tree for segregating this compound waste to prevent cross-contamination and combustion events.
Detailed Disposal Protocols
Scenario A: Liquid Waste (Solutions)
Most 1,3-DLG is stored in solvents like Ethanol or Chloroform. The solvent dictates the disposal stream.
-
Identify the Solvent: Check the vial label.
-
Ethanol/Methanol:[3] Classify as Flammable Non-Halogenated .
-
Chloroform/DCM: Classify as Halogenated Organic .
-
-
Segregation:
-
Pour the solution into the appropriate satellite accumulation container (Carboy).
-
CRITICAL: Do not mix halogenated and non-halogenated waste. This dramatically increases disposal costs and can cause chemical incompatibility.
-
-
Rinsing: Rinse the original glass vial 3x with a small amount of the same solvent. Add rinsate to the waste carboy.
-
Vial Disposal: Deface the label on the empty glass vial and place it in the Glass/Sharps container.
Scenario B: Pure/Neat Substance (Expired or Degraded)
If you have a vial of pure oil that has oxidized (yellowed/smells rancid) or is expired:
-
Do NOT throw the full vial in the trash.
-
Dilution: Dissolve the oil in a small volume of ethanol or acetone. This reduces viscosity and allows it to enter the liquid waste stream.
-
Disposal: Pour the dissolved mixture into the Flammable Non-Halogenated waste stream.
Scenario C: Solid Waste (Spill Cleanup & Debris)
This is the highest risk category for spontaneous combustion.
-
Containment: If you use paper towels or absorbent pads to clean a spill:
-
Immediately place the soaked materials into a sealable plastic bag (e.g., Ziploc).
-
Squeeze out excess air and seal it to limit oxygen supply.
-
-
Secondary Containment: Place the sealed bag into a metal safety waste can (flammable solid waste container) with a self-closing lid.
-
Water Soak (Optional but Recommended): For heavy contamination on rags, wet the rags with water before bagging. This acts as a heat sink and prevents ignition.
Technical Data & Waste Codes
Use the following data for your Hazardous Waste Labeling (tagging).
| Parameter | Value / Classification | Notes |
| Chemical Name | This compound | CAS: 15818-46-9 (generic for Dilinolein, verify specific isomer) |
| Physical State | Liquid (Oil) | Viscous, clear to light yellow |
| Flash Point | >113°C (Pure) / <23°C (in Ethanol) | Solvent determines flash point |
| RCRA Code (Ethanol) | D001 | Ignitable Waste |
| RCRA Code (Chloroform) | D022 | Toxic Waste (if >6.0 mg/L) |
| Storage Class | 10-13 (Combustible Liquids) | Store at -20°C under Argon |
Emergency Spill Response
If a significant volume (>10 mL) is spilled:
-
Ventilate: Open fume hood sashes or windows if safe.
-
PPE: Wear nitrile gloves and safety goggles.
-
Absorb: Use an inert absorbent (vermiculite or clay kitty litter) rather than paper towels if available. Vermiculite does not combust.
-
Clean: Wipe the area with ethanol to remove the oily residue.
-
Dispose: Scoop vermiculite into a hazardous waste bag. Label as "Debris contaminated with this compound and Ethanol."
References
-
Avanti Polar Lipids. (2023). Storage and Handling of Lipids. Retrieved from [Link]
-
Stauffer, E. (2005). A review of the analysis of vegetable oil residues in fire debris samples: Spontaneous combustion. Journal of Forensic Sciences. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
